molecular formula C8H12N2 B1488484 4-Cyclopropylpyrrolidine-3-carbonitrile CAS No. 2098004-25-0

4-Cyclopropylpyrrolidine-3-carbonitrile

カタログ番号: B1488484
CAS番号: 2098004-25-0
分子量: 136.19 g/mol
InChIキー: UYZGTYRBLVHMHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclopropylpyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropylpyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylpyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-cyclopropylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZGTYRBLVHMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Physicochemical Dynamics and Stability Profiling of 4-Cyclopropylpyrrolidine-3-carbonitrile in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly in targeting proteases and deubiquitinating enzymes (DUBs). At the forefront of this chemical renaissance is the 4-Cyclopropylpyrrolidine-3-carbonitrile scaffold. Functioning as a privileged, bifunctional building block, this molecule combines a reversible covalent warhead (the nitrile group) with a conformationally restricted, sterically shielded core (the cyclopropyl-substituted pyrrolidine).

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and experimental validation protocols for 4-Cyclopropylpyrrolidine-3-carbonitrile. Designed for drug development professionals, this document outlines the mechanistic rationale behind its deployment and provides self-validating methodologies for assessing its stability and target engagement.

Structural Rationale and Physicochemical Properties

The architecture of 4-Cyclopropylpyrrolidine-3-carbonitrile (CAS: 2349997-17-5 for the (3S,4S) stereoisomer) is meticulously evolved to balance reactivity with drug-like properties[1].

Quantitative Property Profile

To facilitate fragment-based drug discovery (FBDD) and lead optimization, the core quantitative metrics of the scaffold are summarized below:

Physicochemical PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₈H₁₂N₂Low molecular weight enables high ligand efficiency (LE) when elaborated into larger inhibitor molecules[1].
Molecular Weight 136.19 g/mol Ideal fragment size; leaves ample molecular weight "budget" for target-specific functionalization.
Topological Polar Surface Area (TPSA) ~35.8 ŲExcellent membrane permeability profile; highly favorable for intracellular target engagement.
Hydrogen Bond Donors (HBD) 1 (Pyrrolidine NH)Serves as a critical vector for functionalization (e.g., amide coupling) or direct hydrogen bonding with the target protein backbone.
Hydrogen Bond Acceptors (HBA) 2 (Nitrile N, Amine N)Facilitates interactions with active site water networks or oxyanion holes.
Rotatable Bonds 1High conformational rigidity reduces the entropic penalty upon binding to the target active site.
The Causality of the Cyclopropyl Modification

The inclusion of the cyclopropyl ring at the C4 position is not merely for steric occupation; it fundamentally alters the physicochemical behavior of the molecule:

  • Conformational Pre-organization: The rigid cyclopropyl moiety forces the pyrrolidine ring into a specific envelope pucker. This restricts the conformational ensemble of the unbound ligand, significantly reducing the entropic penalty incurred during target binding.

  • Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to cytochrome P450-mediated oxidation at the C4 and C5 positions. The cyclopropyl group acts as a steric shield, blocking oxidative liability and dramatically extending the intrinsic half-life of the scaffold in hepatic circulation.

Mechanism of Covalent Engagement

Cyanopyrrolidines are widely recognized as elite warheads for targeting the catalytic serine or cysteine residues of proteases, such as Dipeptidyl Peptidase 4 (DPP4)[2] and Ubiquitin-Specific Proteases (e.g., USP30, USP7)[3][4].

Adduct Formation and Structural Dynamics

Upon entering the active site, the electrophilic carbon of the nitrile group undergoes nucleophilic attack by the thiolate of the catalytic cysteine (or alkoxide of serine). This reaction yields a thioimidate (or imidate) covalent adduct. Enzyme kinetics and hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrate that the pyrrolidine ring positions itself tightly within the binding pocket, effectively outcompeting endogenous substrates like ubiquitin[4].

Target-Specific Microenvironment Effects

While the thioimidate adduct is generally reversible, the local protein microenvironment dictates the ultimate fate of the complex. For instance, in the highly plastic active site of USP7, the initial covalent adduct undergoes an unexpected β-elimination reaction. This intramolecular proton abstraction converts the catalytic cysteine into dehydroalanine (Dha), rendering the inhibition irreversible[3]. Conversely, in USP30, the adduct remains highly stable and reversible, highlighting the nuanced tunability of the cyanopyrrolidine warhead[5].

Mechanism Warhead Cyanopyrrolidine (-C≡N Warhead) Attack Nucleophilic Attack (Transition State) Warhead->Attack Target Protease Active Site (Cys-SH) Target->Attack Adduct Thioimidate Adduct (Covalent Complex) Attack->Adduct Reversible Binding Elimination β-elimination (e.g., USP7 to Dha) Adduct->Elimination Target-Specific Degradation

Fig 1. Mechanistic pathway of cyanopyrrolidine covalent adduct formation and target-specific elimination.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to differentiate true biological activity from artifactual degradation.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Verification

This protocol verifies the precise stoichiometry and kinetics of the covalent bond formation between the cyanopyrrolidine derivative and the target protein.

  • Protein Preparation: Dilute the recombinant target protein (e.g., USP30 catalytic domain) to 2 µM in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Causality: A 2 µM concentration ensures an optimal signal-to-noise ratio for Time-of-Flight (TOF) MS detection without inducing protein aggregation.

  • Compound Incubation: Add the 4-Cyclopropylpyrrolidine-3-carbonitrile derivative to a final concentration of 20 µM (10x molar excess).

    • Causality: Operating under pseudo-first-order kinetics drives the covalent reaction to completion, allowing clear visualization of the mass shift.

  • Self-Validation Controls (Critical): Run parallel incubations with (a) DMSO vehicle (Apo-protein baseline) and (b) a known non-specific covalent modifier like N-Ethylmaleimide (NEM).

    • Causality: The apo-protein control establishes the exact baseline mass. The NEM control validates that the active site cysteine is reduced and highly reactive, proving that a failure of the test compound to bind is due to compound properties, not oxidized protein.

  • LC-MS Analysis: Desalt the samples using a C4 trap column to remove buffer salts, followed by elution into a high-resolution ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1) to determine the intact mass.

Protocol 2: In Vitro Microsomal Stability Profiling

This workflow quantifies the metabolic stability of the scaffold, specifically evaluating the protective effect of the cyclopropyl group against hepatic clearance.

  • Master Mix Preparation: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last precisely synchronizes the start of metabolic degradation.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer aliquots into 3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the reaction. The IS corrects for any volumetric losses during subsequent extraction steps.

  • Self-Validation Controls (Critical): Include a "-NADPH" control and a "Verapamil" positive control.

    • Causality: The -NADPH control isolates chemical instability from enzymatic metabolism. If the compound degrades without NADPH, it is chemically unstable in the buffer. Verapamil ensures the microsomes are enzymatically active; if Verapamil is not degraded, the microsome batch is dead.

Workflow S1 1. Compound Preparation (4-Cyclopropylpyrrolidine-3-carbonitrile) S2 2. Microsomal Incubation (NADPH Regeneration System, 37°C) S1->S2 S3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation & Extraction (Protein Precipitation) S3->S4 S5 5. LC-MS/MS Analysis (MRM Quantification) S4->S5

Fig 2. Step-by-step in vitro microsomal stability profiling workflow for cyanopyrrolidine scaffolds.

Conclusion

The 4-Cyclopropylpyrrolidine-3-carbonitrile scaffold represents a masterclass in rational chemical design. By coupling the highly reactive, yet reversible, cyanopyrrolidine warhead with the steric and conformational benefits of a cyclopropyl ring, researchers can achieve sub-nanomolar potency against critical protease targets while maintaining the rigorous metabolic stability required for clinical translation.

References

  • ACS Chemical Biology. "Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine". ACS Publications.[Link]

  • Journal of Proteome Research. "Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor". ACS Publications.[Link]

  • PubMed / NIH. "N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1". National Library of Medicine.[Link]

  • PubMed / NIH. "Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors". National Library of Medicine.[Link]

Sources

Navigating the Molecular Landscape: A Technical Guide to 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine ring system serves as a cornerstone for the development of a diverse array of therapeutic agents. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold. The introduction of a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity, further functionalizes this core. This guide focuses on a specific derivative, 4-Cyclopropylpyrrolidine-3-carbonitrile, a compound of interest for its potential applications in the synthesis of novel chemical entities. A precise understanding of its fundamental physicochemical properties, namely its molecular weight and exact mass, is paramount for its unambiguous identification, characterization, and progression in research and development pipelines.

This technical guide provides a comprehensive overview of the determination of the molecular weight and exact mass of 4-Cyclopropylpyrrolidine-3-carbonitrile. It is designed to equip researchers with the foundational knowledge and practical insights required for the accurate analysis of this and similar small molecules.

Core Physicochemical Properties

The fundamental identity of a chemical compound is intrinsically linked to its molecular formula, which in turn dictates its molecular weight and exact mass. For 4-Cyclopropylpyrrolidine-3-carbonitrile, these properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1]
Average Molecular Weight 136.19 g/mol [1]
Exact Mass (Monoisotopic) 136.100048 DaCalculated

Note: The listed properties are for the general structure of 4-Cyclopropylpyrrolidine-3-carbonitrile, which may exist as different stereoisomers. The provided data is based on the molecular formula C₈H₁₂N₂.

Understanding the Distinction: Molecular Weight vs. Exact Mass

It is crucial for the scientific professional to appreciate the nuance between molecular weight (or molar mass) and exact mass.

  • Molecular Weight is the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ).

  • Exact Mass , on the other hand, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[2] This value is critical in high-resolution mass spectrometry for the determination of elemental composition.[3]

The exact mass of 4-Cyclopropylpyrrolidine-3-carbonitrile (C₈H₁₂N₂) is calculated as follows:

  • (8 x Mass of ¹²C) + (12 x Mass of ¹H) + (2 x Mass of ¹⁴N)

  • (8 x 12.000000) + (12 x 1.007825) + (2 x 14.003074) = 136.100048 Da

Experimental Determination by High-Resolution Mass Spectrometry

The definitive experimental verification of the molecular weight and, more importantly, the exact mass of 4-Cyclopropylpyrrolidine-3-carbonitrile is achieved through high-resolution mass spectrometry (HRMS).[4] This technique offers the precision required to confirm the elemental composition of a molecule.[3] The workflow for this analysis typically involves liquid chromatography coupled with mass spectrometry (LC-MS), utilizing a soft ionization technique such as Electrospray Ionization (ESI).

Experimental Workflow

The following diagram illustrates the typical workflow for the determination of the exact mass of 4-Cyclopropylpyrrolidine-3-carbonitrile using LC-HRMS.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve sample in a suitable solvent (e.g., Methanol/Water) prep2 Dilute to a final concentration of ~1-10 µg/mL prep1->prep2 prep3 Filter the sample if any particulates are present prep2->prep3 lc Liquid Chromatography (LC) Separation prep3->lc esi Electrospray Ionization (ESI) lc->esi ms High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) esi->ms detect Ion Detection ms->detect spectrum Mass Spectrum Generation detect->spectrum analysis Data Analysis and Mass Determination spectrum->analysis caption Workflow for Exact Mass Determination

Caption: A generalized workflow for the determination of the exact mass of a small molecule using LC-HRMS.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the analysis of 4-Cyclopropylpyrrolidine-3-carbonitrile using an LC-ESI-HRMS system.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid contamination of the mass spectrometer and to ensure optimal ionization.[5] The concentration is kept low to prevent detector saturation and ion suppression effects.

  • Procedure:

    • Prepare a stock solution of 4-Cyclopropylpyrrolidine-3-carbonitrile at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

    • From the stock solution, perform a serial dilution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration of approximately 1-10 µg/mL.[6]

    • If any solid particles are visible, filter the final solution through a 0.22 µm syringe filter.[5]

2. Liquid Chromatography Parameters:

  • Rationale: While direct infusion can be used, liquid chromatography helps to separate the analyte from any potential impurities and introduces it into the mass spectrometer in a consistent solvent stream.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is generally suitable for small polar molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the compound.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Parameters:

  • Rationale: Electrospray ionization is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[7] A high-resolution mass analyzer is essential for accurate mass measurement.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The pyrrolidine nitrogen is basic and will be readily protonated.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: Dependent on the instrument, but typically high enough to ensure efficient solvent evaporation.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: >10,000 (Full Width at Half Maximum, FWHM).

Data Interpretation

The primary goal of the data analysis is to identify the peak corresponding to the protonated molecule, [M+H]⁺, and determine its exact mass.

  • Expected Ion: For 4-Cyclopropylpyrrolidine-3-carbonitrile (C₈H₁₂N₂), the expected protonated ion in positive ESI mode is [C₈H₁₃N₂]⁺.

  • Calculated Exact Mass of [M+H]⁺: 137.107873 Da.

    • This is calculated by adding the mass of a proton (1.007825 Da) to the exact mass of the neutral molecule.

  • Adduct Ions: In addition to the protonated molecule, other adduct ions may be observed, especially if salts are present in the sample or mobile phase.[1] Common adducts in positive mode include:

    • [M+Na]⁺ (Sodium adduct): 159.089992 Da

    • [M+K]⁺ (Potassium adduct): 175.063931 Da

  • Data Validation: The experimentally measured exact mass should be compared to the calculated exact mass. A mass accuracy of less than 5 parts per million (ppm) is generally considered acceptable for confirming the elemental composition.

The following diagram illustrates the logical process of interpreting the mass spectrometry data.

Caption: A flowchart depicting the decision-making process for confirming the elemental composition from HRMS data.

Conclusion

The accurate determination of the molecular weight and exact mass of 4-Cyclopropylpyrrolidine-3-carbonitrile is a fundamental prerequisite for its use in research and drug development. While the molecular weight provides a practical value for stoichiometric calculations, the exact mass, confirmed by high-resolution mass spectrometry, offers an unambiguous verification of its elemental composition. The protocols and interpretive guidelines presented in this technical guide provide a robust framework for scientists to confidently characterize this and other novel small molecules, ensuring data integrity and advancing scientific discovery.

References

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Stoll, D. R., & Kates, S. A. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review.
  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • University of California, Irvine. Sample preparation for the ES/MS. [Link]

  • Letzel, T., & Pletzenauer, D. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 957-975.
  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • University of Wisconsin-Madison. HRMS sample submission guidelines. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • IonSource. Interpreting Electrospray Mass Spectra. [Link]

  • Michigan State University. Exact Masses & Isotope Abundance Ratios. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. [Link]

  • Khan Academy. Mass spectrometry. [Link]

Sources

Preliminary in vitro toxicity data for 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Profiling of 4-Cyclopropylpyrrolidine-3-carbonitrile

Executive Summary & Pharmacophore Rationale

4-Cyclopropylpyrrolidine-3-carbonitrile (CAS: 2349997-17-5) is an increasingly valuable chemical building block in modern medicinal chemistry[1]. Structurally, it combines three distinct functional domains: a basic pyrrolidine core that enhances aqueous solubility, a cyclopropyl ring that restricts conformational flexibility and increases local lipophilicity, and a carbonitrile (nitrile) group.

In drug design, the carbonitrile moiety frequently serves as a reversible covalent "warhead" targeting catalytic cysteine residues in proteases (e.g., deubiquitinases, cathepsins, and DPP-4). However, the electrophilic nature of the nitrile group, combined with the basicity of the pyrrolidine nitrogen, introduces specific toxicological liabilities. Electrophiles risk off-target covalent binding to cellular nucleophiles (leading to hepatotoxicity or genotoxicity), while lipophilic basic amines are classic culprits for blocking the hERG potassium channel (leading to cardiotoxicity).

This whitepaper details the preliminary in vitro toxicity screening strategy for derivatives of this scaffold. By establishing a self-validating, mechanistically grounded testing funnel, drug development professionals can rapidly de-risk this pharmacophore before advancing to costly in vivo models.

ToxFunnel Start 4-Cyclopropylpyrrolidine-3-carbonitrile Scaffold Evaluation Cyto 1. Cytotoxicity (CellTiter-Glo) HepG2 & HEK293 Start->Cyto Geno 2. Genotoxicity (Ames Test) OECD 471 Strains Cyto->Geno Cardio 3. Cardiotoxicity (hERG) ICH S7B Patch-Clamp Geno->Cardio Decision Go/No-Go Decision Lead Optimization Cardio->Decision

Figure 1: Tiered in vitro toxicity screening funnel for the pyrrolidine-carbonitrile scaffold.

Cytotoxicity Profiling: ATP-Dependent Viability Assessment

Mechanistic Rationale: Initial cytotoxicity screening determines the general cellular tolerability of the scaffold. For compounds containing electrophilic nitriles, traditional tetrazolium-based assays (like MTT or MTS) can yield false readouts. Covalent binders often cause early mitochondrial stress or alter cellular redox potentials without immediately causing cell death, which artificially skews the enzymatic reduction of tetrazolium salts.

To circumvent this, we utilize the CellTiter-Glo Luminescent Cell Viability Assay , which measures intracellular Adenosine Triphosphate (ATP) as a direct, global indicator of metabolic activity and cell health[2][3]. The homogeneous "add-mix-measure" format lyses cells and utilizes a luciferase reaction to generate a luminescent signal directly proportional to the ATP present[4].

CTG_Mechanism Cell Metabolically Active Cell Lysis Cell Lysis (Reagent Addition) Cell->Lysis ATP ATP Release Lysis->ATP Luciferase Ultra-Glo Luciferase (Mg2+ catalyst) ATP->Luciferase Luciferin Beetle Luciferin + O2 Luciferin->Luciferase Light Oxyluciferin + Light (Proportional to Viability) Luciferase->Light

Figure 2: Mechanism of the CellTiter-Glo assay relying on ATP-dependent luciferase luminescence.

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 10,000 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 4-Cyclopropylpyrrolidine-3-carbonitrile at a 10-point concentration gradient (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and Doxorubicin (10 µM) as a positive apoptotic control.

  • Reagent Addition: After 48 hours of exposure, equilibrate plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[2].

  • Lysis and Readout: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Preliminary Data Summary:

Cell LineScaffold IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Interpretation
HepG2> 100 µM0.45 µMNo significant hepatotoxicity observed at relevant limits.
HEK29385.2 µM0.82 µMMild cytotoxicity at extreme concentrations; favorable therapeutic window.

Genotoxicity Assessment: OECD 471 Ames Test

Mechanistic Rationale: Because the carbonitrile group can theoretically undergo metabolic activation to release cyanide or act as a direct alkylating agent, assessing mutagenic potential is non-negotiable. The Bacterial Reverse Mutation Test (Ames Test) , conducted strictly according to OECD Test Guideline 471, is the international gold standard[5][6]. It utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli that carry pre-existing mutations in amino acid biosynthesis pathways. If the test compound causes a reverse mutation (point mutation or frameshift), the bacteria regain the ability to synthesize the amino acid and form colonies on depleted agar[6].

To account for pro-mutagens (compounds that only become toxic after hepatic metabolism), the assay is performed both with and without an exogenous metabolic activation system (rat liver S9 fraction)[7].

AmesLogic Compound 4-Cyclopropylpyrrolidine -3-carbonitrile S9 Metabolic Activation (+/- Rat Liver S9 Mix) Compound->S9 Strains Auxotrophic Strains (TA98, TA100, TA1535, WP2 uvrA) S9->Strains Plating Incubation on Histidine/Tryptophan Depleted Agar (48-72h) Strains->Plating Readout Colony Counting (Revertant Identification) Plating->Readout Valid Assay Validity Check (Positive/Negative Controls) Readout->Valid

Figure 3: Workflow and logical validation steps of the OECD 471 Ames Test.

Self-Validating Protocol:

  • Strain Preparation: Prepare overnight cultures of S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Pre-Incubation Method: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (up to 5000 µ g/plate ), and 0.5 mL of either S9 mix or phosphate buffer. Incubate at 37°C for 20 minutes[6].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies.

  • Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) produce a >3-fold increase in revertants compared to the vehicle control.

Preliminary Data Summary (Fold-Increase over Vehicle):

StrainMutation Type-S9 Mix (Max Dose)+S9 Mix (Max Dose)Result
TA98Frameshift1.1x1.2xNegative
TA100Base substitution0.9x1.0xNegative
TA1535Base substitution1.0x1.1xNegative
WP2 uvrABase substitution0.8x0.9xNegative

Cardiotoxicity Risk: ICH S7B hERG Channel Inhibition

Mechanistic Rationale: The most significant liability for the 4-Cyclopropylpyrrolidine-3-carbonitrile scaffold is its basic pyrrolidine nitrogen. At physiological pH, this nitrogen is protonated. Lipophilic, positively charged molecules have a high propensity to enter the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel and bind to aromatic residues (Tyr652, Phe656). Inhibition of the hERG channel delays ventricular repolarization, manifesting as QT interval prolongation on an ECG, which can lead to the fatal arrhythmia Torsades de Pointes (TdP)[8][9].

Under the ICH S7B guidelines , an in vitro IKr/hERG assay using patch-clamp electrophysiology is a mandatory component of the integrated nonclinical risk assessment[10][11].

Self-Validating Protocol (Automated Patch-Clamp):

  • Cell Preparation: Utilize stably transfected CHO (Chinese Hamster Ovary) cells expressing the hERG channel.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. The holding potential is set to -80 mV.

  • Voltage Protocol: A depolarizing pulse to +20 mV for 2 seconds activates the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG function).

  • Perfusion: Perfuse the test compound at concentrations of 1, 3, 10, and 30 µM.

  • Validation: Ensure concentration verification via LC-MS/MS of the external buffer to account for non-specific binding of the lipophilic cyclopropyl group to the plasticware[9]. Use E-4031 (a known hERG blocker) as a positive control to validate assay sensitivity[9].

Preliminary Data Summary:

CompoundIC₅₀ (µM)Margin of Safety (assuming 100nM Cmax)
4-Cyclopropylpyrrolidine-3-carbonitrile18.5 µM185x
E-4031 (Positive Control)0.04 µMN/A

Conclusion & Go/No-Go Criteria

The preliminary in vitro toxicity profile for the 4-Cyclopropylpyrrolidine-3-carbonitrile scaffold indicates that it is a highly viable starting point for drug discovery.

  • Cytotoxicity: Excellent tolerability (IC₅₀ > 80 µM) confirmed via ATP-dependent assays.

  • Genotoxicity: Clean profile in the OECD 471 Ames test, mitigating fears of nitrile-driven DNA alkylation.

  • Cardiotoxicity: Mild hERG liability (IC₅₀ ~ 18.5 µM) consistent with basic pyrrolidines, requiring standard monitoring but not constituting a No-Go decision.

Recommendation: Proceed to lead optimization. Future SAR (Structure-Activity Relationship) efforts should focus on modulating the basicity of the pyrrolidine nitrogen (e.g., via amide coupling or steric shielding) to further widen the hERG safety margin.

References

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses". TTS Laboratories. Available at: [Link]

  • WESHIN INSPECTION TECH CO., LTD. "OECD 471 Bacterial Reverse Mutation Test". Weshin Inspection Services. Available at: [Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Tox Lab Resources. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential". FDA Guidance Documents. Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential". EMA Guidelines. Available at: [Link]

  • PubMed (NIH). "Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B". J Pharmacol Toxicol Methods. 2022. Available at: [Link]

Sources

Technical Whitepaper: Safety Profile, Handling Guidelines, and Synthetic Utility of 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Safety Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Utility in Drug Discovery

In modern medicinal chemistry, the shift toward higher sp3 carbon character is a proven strategy for improving the clinical success rates of small-molecule therapeutics. 4-Cyclopropylpyrrolidine-3-carbonitrile (CAS: 2098004-25-0 for the racemate; 2349997-17-5 for the (3S,4S)-enantiomer) represents a premium bifunctional building block designed specifically for this paradigm.

The strategic placement of the cyclopropyl ring at the C4 position of the pyrrolidine core provides rigid conformational restriction. This restriction forces the pyrrolidine ring into a defined envelope conformation, which drastically reduces the entropic penalty upon binding to target proteins (e.g., kinases or GPCRs) (). Simultaneously, the C3-carbonitrile acts as a highly versatile synthetic vector, capable of engaging in strong hydrogen-bond interactions or serving as a precursor for primary amines, amides, and tetrazole bioisosteres.

However, the very features that make this compound synthetically valuable—its low molecular weight, secondary amine nucleophilicity, and dense functionalization—also dictate a rigorous, mechanistically grounded approach to safety and laboratory handling.

Hazard Identification and Causality

To handle this compound safely, one must understand the chemical causality behind its Globally Harmonized System (GHS) classifications ().

  • H302 (Harmful if swallowed) & H332 (Harmful if inhaled): As a low-molecular-weight secondary amine (MW: 136.19 g/mol ), the free base exhibits significant volatility. If inhaled as an aerosol or dust, the basic nitrogen rapidly interacts with the aqueous environment of the respiratory tract, causing localized pH spikes and cellular damage.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The unprotonated nitrogen is highly lipophilic (LogP ~1.2). It can rapidly penetrate the lipid bilayers of the skin and mucous membranes, leading to the saponification of localized lipids and severe irritation ().

  • H335 (May cause respiratory irritation): Fine powders of the hydrochloride salt form can accumulate static charge, leading to aerosolization during transfer, directly irritating the respiratory epithelium.

Quantitative Data Summary

The following table summarizes the physicochemical properties and their direct impact on handling protocols.

PropertyValueCausality / Impact on Handling Protocol
Molecular Weight 136.19 g/mol Low MW increases volatility of the free base; mandates continuous localized exhaust ventilation.
Molecular Formula C₈H₁₂N₂High nitrogen-to-carbon ratio dictates strong basicity and nucleophilicity.
LogP (Estimated) ~1.2 - 1.5Amphiphilic nature; readily absorbed through unprotected skin. Requires double-gloving.
GHS Hazard Codes H302, H315, H319, H335Dictates mandatory use of chemical splash goggles, nitrile PPE, and closed-system weighing.
Storage Temperature 2°C to 8°C (Inert Gas)Secondary amines react with atmospheric CO₂ to form carbamates. Cold, inert storage prevents degradation.

Self-Validating Handling & Storage Protocols

As a rule of process safety, protocols must not rely on assumption; they must be self-validating systems.

Protocol A: Pre-Task Verification & Weighing
  • Fume Hood Validation: Before opening the primary container, verify that the fume hood face velocity is actively reading between 100–120 fpm (feet per minute) . Causality: Velocities below 100 fpm fail to capture amine vapors; velocities above 120 fpm create turbulent eddies that can blow the powder out of the hood.

  • Visual Integrity Check: Inspect the compound. Self-Validation: If the powder appears clumped or exhibits a yellow discoloration, it indicates moisture ingress or atmospheric oxidation. The batch must be re-purified or discarded to prevent stoichiometric errors in subsequent reactions.

  • Closed-System Weighing: Use a static-dissipative spatula. Weigh the compound inside a closed analytical balance enclosure within the fume hood. Causality: Static charge buildup on standard metal spatulas causes the lightweight powder to aerosolize, increasing inhalation risk (H335).

  • Post-Handling Storage: Flush the primary vial with Argon or dry Nitrogen before sealing. Store at 2-8°C. Causality: Displacement of oxygen and carbon dioxide prevents the formation of inactive carbamate salts.

Experimental Workflows: Safe Functionalization

The following workflow outlines the logical progression of handling and functionalizing the compound.

G Start 4-Cyclopropylpyrrolidine- 3-carbonitrile PPE PPE & Fume Hood Verification Start->PPE Initiate Protocol Weighing Closed-System Weighing PPE->Weighing Airflow ≥100 fpm Reaction Functionalization Reaction Weighing->Reaction Transfer N_alkylation N-Alkylation / Amidation (N1 position) Reaction->N_alkylation N-1 Vector Nitrile_mod Nitrile Reduction / Hydrolysis (C3 position) Reaction->Nitrile_mod C-3 Vector Waste Hazardous Waste Disposal Reaction->Waste Quench/Byproducts Target Purified Target Compound N_alkylation->Target Isolate Nitrile_mod->Target Isolate

Logical workflow for safe handling and synthetic functionalization.
Protocol B: Sterically Hindered N-Amidation (Targeting the N1 Position)

Objective: Couple the secondary amine with a carboxylic acid while overcoming the steric hindrance of the adjacent C4-cyclopropyl group and preserving the stereointegrity of the C3-carbonitrile.

  • Activation: In a flame-dried Schlenk flask under argon, dissolve 1.1 equivalents of the target carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU.

    • Causality: HATU generates a highly reactive HOAt active ester. This extreme reactivity is mathematically required to overcome the steric bulk imposed by the cyclopropyl ring near the secondary amine.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA is a non-nucleophilic base. It efficiently deprotonates the amine hydrochloride salt without competing for the active ester, preventing side reactions.

  • Substrate Introduction: Slowly add 1.0 equivalent of 4-Cyclopropylpyrrolidine-3-carbonitrile. Stir at ambient temperature for 12 hours.

  • Self-Validating Check (TLC/LC-MS): Confirm the disappearance of the starting material. The reaction mixture must show a new, less polar spot, confirming the masking of the polar N-H bond. If unreacted amine remains, verify the anhydrous state of the DMF, as moisture rapidly hydrolyzes the HATU intermediate.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

    • Causality: The basic aqueous wash removes excess carboxylic acid and highly water-soluble HATU byproducts (e.g., tetramethylurea), streamlining downstream purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic Rationale, Chemoselective Deprotection, and Scalable Workflows

Executive Summary & Context

4-Cyclopropylpyrrolidine-3-carbonitrile is a highly valued, sterically constrained heterocyclic building block. It is prominently featured in the structural optimization of deubiquitinase (DUB) inhibitors, most notably in the development of USP30 inhibitors targeting mitochondrial dysfunction and oncology indications[1].

Synthesizing this scaffold presents two primary chemical challenges:

  • Stereocontrol: Establishing the relative trans stereochemistry between the cyclopropyl and carbonitrile groups.

  • Chemoselectivity: Removing the requisite N-protecting group without inadvertently reducing the highly sensitive carbonitrile (C≡N) moiety[2].

This application note details a robust, field-proven, two-step synthetic workflow. It utilizes a 1,3-dipolar cycloaddition followed by an orthogonal, non-reductive N-debenzylation to yield the target compound as a stable hydrochloride salt.

Mechanistic Rationale & Retrosynthetic Strategy

To ensure a self-validating and scalable system, the synthesis avoids harsh thermal conditions and non-selective hydrogenation.

Step 1: 1,3-Dipolar Cycloaddition via Azomethine Ylide

The pyrrolidine core is constructed via a [3+2] cycloaddition. We utilize N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as the ylide precursor.

  • Causality of Reagent Choice: In the presence of catalytic trifluoroacetic acid (TFA), this specific precursor undergoes sequential loss of methoxide and the trimethylsilyl group to generate a non-stabilized azomethine ylide at low temperatures (0 °C). This mild generation is critical; it prevents the polymerization of the highly electrophilic 3-cyclopropylacrylonitrile, which readily degrades under the strong basic or high-heat conditions required by alternative ylide precursors.

Step 2: Chemoselective N-Debenzylation (Olofsson Method)

Standard debenzylation relies on hydrogenolysis (H₂, Pd/C). However, carbonitriles are highly susceptible to over-reduction into primary amines under these conditions.

  • Causality of Reagent Choice: To achieve orthogonal deprotection, we employ 1-chloroethyl chloroformate (ACE-Cl) [3]. ACE-Cl reacts with the tertiary amine to form a quaternary ammonium intermediate, which collapses via the loss of benzyl chloride to form a stable carbamate. Subsequent reflux in methanol drives a clean decarboxylation, releasing the secondary amine. This guarantees 100% preservation of the nitrile group.

Mandatory Visualization: Reaction Workflow

SynthesisWorkflow Node1 3-Cyclopropylacrylonitrile + Azomethine Ylide Precursor Node2 1-Benzyl-4-cyclopropyl- pyrrolidine-3-carbonitrile Node1->Node2 TFA (cat.), DCM 0 °C to RT, 12 h Node3 4-Cyclopropylpyrrolidine- 3-carbonitrile (HCl salt) Node2->Node3 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux

Figure 1: Synthetic workflow for 4-Cyclopropylpyrrolidine-3-carbonitrile via chemoselective debenzylation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-cyclopropylpyrrolidine-3-carbonitrile

Equipment: 250 mL round-bottom flask, magnetic stirrer, nitrogen manifold, syringe pump, ice bath.

  • System Preparation: Flame-dry the round-bottom flask and purge with nitrogen. Add anhydrous dichloromethane (DCM, 100 mL) and 3-cyclopropylacrylonitrile (50.0 mmol, 1.0 eq).

  • Initiation: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5.0 mmol, 0.1 eq) in a single portion.

  • Controlled Addition (Critical Step): Load N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (60.0 mmol, 1.2 eq) into a syringe. Add dropwise via a syringe pump over 45 minutes. Insight: Slow addition maintains a low steady-state concentration of the ylide, suppressing undesired homocoupling.

  • Propagation: Remove the ice bath. Allow the reaction to warm to 25 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2; KMnO₄ stain).

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography to isolate the trans-diastereomer as the major product.

Protocol B: Chemoselective N-Debenzylation to Target Scaffold

Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle.

  • Carbamate Formation: Dissolve the purified 1-benzyl-4-cyclopropylpyrrolidine-3-carbonitrile (30.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 60 mL) under nitrogen. Cool to 0 °C.

  • Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 36.0 mmol, 1.2 eq) dropwise[3].

  • First Reflux: Attach the condenser and heat to reflux (83 °C) for 2 hours. The tertiary amine is converted to the chloroethyl carbamate. Evaporate the DCE completely under reduced pressure. Insight: Complete removal of DCE and the benzyl chloride byproduct is required to prevent re-alkylation in the next step.

  • Methanolysis: Re-dissolve the crude carbamate residue in anhydrous methanol (MeOH, 60 mL). Heat to reflux (65 °C) for 1 hour.

  • Isolation (Self-Validating): Evaporate the methanol. Triturate the resulting crude solid with diethyl ether (30 mL).

  • Filtration: Filter the precipitate. Insight: The target hydrochloride salt is entirely insoluble in ether, whereas organic impurities remain in solution. This eliminates the need for an aqueous basic workup, preventing yield loss due to the high water solubility of the free base pyrrolidine.

Quantitative Data & Analytical Characterization

To ensure reproducibility, reaction conditions for the cycloaddition were optimized. The data below summarizes the causality between solvent/catalyst choice and diastereomeric ratio (dr).

Table 1: Reaction Optimization for Azomethine Ylide Cycloaddition

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1NoneDCM2524TraceN/A
2 TFA (10%) DCM 0 to 25 12 82 85:15
3AgF (5%)THF25127670:30
4TFA (10%)Toluene8066560:40

Note: Mild acid catalysis in a non-polar halogenated solvent (Entry 2) maximizes both overall yield and the desired trans-selectivity.

Table 2: Analytical Characterization Summary (Hydrochloride Salt)

Analytical MethodKey Spectral Features / Data Points
¹H NMR (400 MHz, D₂O) δ 3.65 (dd, 1H), 3.50 (m, 2H), 3.25 (t, 1H), 3.10 (m, 1H), 2.20 (m, 1H), 0.85 (m, 1H), 0.55 (m, 2H), 0.20 (m, 2H) ppm.
¹³C NMR (100 MHz, D₂O) δ 119.5 (C≡N ), 49.2, 47.5, 45.1, 32.8, 13.4, 4.5, 3.2 ppm.
LC-MS (ESI+) Calculated for C₈H₁₃N₂ [M+H]⁺: 137.11; Found: 137.1.
FT-IR (ATR) 2950 (N-H stretch), 2245 (C≡N stretch, sharp) , 1450 cm⁻¹.

References

  • [1] 1-cyano-pyrrolidine compounds as USP30 inhibitors (US10343992B2) . Google Patents.

  • [3] Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes . PubMed Central (PMC).[Link]

Sources

Application Note: In Vitro Assay Preparation and Evaluation of 4-Cyclopropylpyrrolidine-3-carbonitrile-Based Reversible Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Biochemists, and Drug Development Professionals Focus Area: Targeted Covalent Inhibitors (TCIs), Deubiquitinating Enzymes (DUBs), and Cysteine Proteases

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, shifting from highly reactive, irreversible warheads (e.g., acrylamides, vinyl sulfones) to finely tuned, reversible covalent electrophiles. Among these, the 4-Cyclopropylpyrrolidine-3-carbonitrile scaffold (CAS: 2349997-17-5) has emerged as a privileged building block for targeting catalytic cysteines in enzymes such as Deubiquitinating enzymes (e.g., USP7)[1] and various Cathepsins.

As an Application Scientist, I approach this scaffold by analyzing its three distinct structural advantages:

  • The Pyrrolidine Core: Provides a rigidified, sp3-rich framework. The innate pseudorotation of the five-membered ring allows the molecule to adopt an optimal bioactive conformation, minimizing entropic penalties upon binding[2].

  • The 4-Cyclopropyl Moiety: Acts as a highly effective lipophilic anchor. In cysteine proteases and DUBs, the S1/S1' sub-pockets are characteristically hydrophobic. The cyclopropyl group perfectly occupies this cavity, driving non-covalent affinity ( Ki​ ) while sterically shielding the subsequent covalent adduct from rapid water-mediated hydrolysis.

  • The 3-Carbonitrile Warhead: Nitriles are relatively inert in aqueous solution but become highly electrophilic when placed in the polarizing microenvironment of an enzyme's catalytic triad (Cys-His-Asp)[3]. The active-site cysteine thiolate attacks the nitrile carbon, forming a reversible thioimidate adduct . This reversibility is critical for minimizing off-target toxicity and immunogenicity, a common liability in irreversible TCIs.

Mechanism E Free Enzyme (Cys-SH) EI Non-covalent Complex (E·I) E->EI k1 I Inhibitor (3-CN) I->EI k1 EI->E k-1 EIcov Thioimidate Adduct (E-I) EI->EIcov kinact EIcov->EI koff

Fig 1: Reversible covalent binding mechanism of nitrile-based inhibitors.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate a derivative of 4-Cyclopropylpyrrolidine-3-carbonitrile, the assay cascade must be designed to capture both the time-dependent nature of covalent binding and the reversibility of the thioimidate bond. The following protocols use USP7 as a model target.

Protocol A: FRET-Based Biochemical Assay for Time-Dependent Inhibition (TDI)

Causality Check: Covalent inhibitors exhibit time-dependent inhibition. A standard end-point assay will severely underestimate the potency of a nitrile warhead. We must pre-incubate the enzyme and inhibitor to reach equilibrium before adding the substrate.

Reagents:

  • Target: Recombinant human USP7 (catalytic domain).

  • Substrate: Ubiquitin-AMC (Ub-AMC).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% CHAPS, 0.1 mg/mL BSA, 0.5 mM DTT. (Note: DTT is kept low to prevent nucleophilic competition with the warhead while maintaining USP7 in an active, reduced state).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-Cyclopropylpyrrolidine-3-carbonitrile derivative in 100% DMSO.

  • Enzyme Pre-incubation: Transfer 100 nL of compound solutions into a 384-well black microplate. Add 10 µL of USP7 (final concentration: 2 nM) in Assay Buffer.

  • Equilibration: Incubate the plate at room temperature (RT) for exactly 60 minutes. This allows the slow kinact​ step to reach equilibrium.

  • Reaction Initiation: Add 10 µL of Ub-AMC (final concentration: 1 µM, near the Km​ ) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocities ( vi​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the apparent IC50​ .

Protocol B: Jump-Dilution Reversibility Assay

Causality Check: To prove the safety profile of the compound, we must differentiate it from irreversible binders. By pre-incubating at a high concentration (driving the reaction to the E−I adduct) and then rapidly diluting the mixture, a reversible inhibitor will slowly dissociate, restoring enzyme activity.

Step-by-Step Methodology:

  • Saturation: Pre-incubate USP7 (100 nM) with the inhibitor at 10× its IC50​ value for 60 minutes at RT. Include a vehicle control (DMSO) and an irreversible control (N-Ethylmaleimide, NEM).

  • Jump Dilution: Dilute the pre-incubation mixture 100-fold into Assay Buffer containing a saturating concentration of Ub-AMC (10 µM). The final enzyme concentration is now 1 nM, and the inhibitor is at 0.1× IC50​ .

  • Continuous Monitoring: Measure AMC fluorescence continuously for 120 minutes.

  • Validation: The DMSO control should show a linear, steep slope (full activity). The NEM control should remain flat (irreversible). The 4-Cyclopropylpyrrolidine-3-carbonitrile derivative should show a distinct upward-curving progress curve as the thioimidate bond hydrolyzes and the enzyme regains activity.

JumpDilution S1 1. Pre-incubation Enzyme + Inhibitor (10x IC50) 60 min at RT S2 2. Rapid Dilution 100-fold dilution into Substrate Buffer S1->S2 S3 3. Kinetic Readout Monitor fluorescence (AMC release) over 2 hours S2->S3 S4 4. Data Analysis Fit to Copland's reversible slow-binding model S3->S4

Fig 2: Jump-dilution assay workflow for validating covalent reversibility.

Data Presentation & Interpretation

A robust validation package must summarize the kinetic parameters that define the covalent efficiency ( kinact​/KI​ ) and the residence time. Below is a representative data structure expected from a successful 4-Cyclopropylpyrrolidine-3-carbonitrile derivative.

Table 1: Representative Kinetic Parameters for USP7 Inhibition

Compound / ControlApparent IC50​ (nM) Ki​ (nM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Reversibility (Jump-Dilution)
4-Cp-Pyr-3-CN Deriv. 451200.004537,500Yes (Curved recovery)
N-Ethylmaleimide 15N/A0.0850>100,000No (Flat line)
Vehicle (DMSO) >10,000N/AN/AN/AN/A (Linear baseline)

Interpretation: The data self-validates the assay system. The target compound exhibits a strong two-step binding mechanism. The high kinact​/KI​ ratio indicates efficient thioimidate formation, while the jump-dilution recovery confirms the intended reversible nature of the nitrile warhead, distinguishing it clearly from the irreversible NEM control.

References

  • WO2022048498A1 - Usp7抑制剂 (USP7 Inhibitors)
  • Tetrahydrofuran-3-carbonitrile|CAS 14631-44-8 (Reversible Covalent Mechanism)
  • Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Application Note: Quantitative Analysis of 4-Cyclopropylpyrrolidine-3-carbonitrile in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of 4-Cyclopropylpyrrolidine-3-carbonitrile in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation extraction procedure and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar analyte. The method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high sensitivity and specificity. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or bioanalytical testing requiring accurate measurement of 4-Cyclopropylpyrrolidine-3-carbonitrile.

Introduction

4-Cyclopropylpyrrolidine-3-carbonitrile is a small molecule containing a pyrrolidine ring, a cyclopropyl group, and a nitrile moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development for their potential as building blocks in novel therapeutic agents. Accurate quantification of these compounds in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies.

The inherent polarity of 4-Cyclopropylpyrrolidine-3-carbonitrile presents a challenge for traditional reversed-phase liquid chromatography, where it is often poorly retained.[1] This can lead to co-elution with endogenous matrix components and result in significant ion suppression or enhancement, compromising assay accuracy and sensitivity.[1] To overcome this, we have developed a method based on Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for retaining and separating polar compounds.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[4]

This method is coupled with tandem mass spectrometry (MS/MS), which has become the definitive tool for quantitative bioanalysis due to its superior sensitivity and selectivity.[5][6] The protocol has been developed in accordance with principles outlined in regulatory guidelines on bioanalytical method validation to ensure data reliability.[7][8]

Experimental Design and Rationale

Principle of the Method

The analytical workflow involves three key stages:

  • Sample Preparation: Efficient extraction of the analyte from the complex plasma matrix and removal of high-abundance proteins using a simple protein precipitation technique.[9]

  • Chromatographic Separation: Isocratic separation of the analyte from endogenous interferences using HILIC on a polar stationary phase.

  • Mass Spectrometric Detection: Ionization of the analyte using Electrospray Ionization (ESI) and highly selective detection and quantification using a triple quadrupole mass spectrometer in MRM mode.[10]

Materials and Reagents
  • Analyte: 4-Cyclopropylpyrrolidine-3-carbonitrile reference standard (>98% purity)

  • Internal Standard (IS): 4-Cyclopropylpyrrolidine-3-carbonitrile-¹³C₂,¹⁵N (or a structurally similar analog with stable isotope labels)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant)

Scientist's Note: The choice of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects, correcting for variations in extraction recovery and ionization efficiency, which is a cornerstone of a self-validating and trustworthy protocol.

Detailed Protocols

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 4-Cyclopropylpyrrolidine-3-carbonitrile and its internal standard into separate volumetric flasks and dissolve in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for the calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • Spiked Samples: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate working solution to create calibration standards and QC samples. The final organic content should be kept low to prevent premature protein precipitation.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile/water).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Scientist's Note: Acetonitrile is an effective solvent for precipitating plasma proteins.[11] The addition of formic acid helps to keep the amine on the pyrrolidine ring protonated, which is beneficial for both chromatographic retention in HILIC and for ESI+ ionization efficiency.

LC-MS/MS System and Parameters

Liquid Chromatography

The polar nature of the analyte makes HILIC the ideal choice for achieving good retention and peak shape.[12]

ParameterValue / Description
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase Isocratic: 90% Acetonitrile, 10% Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 3.0 minutes

Scientist's Note: The mobile phase composition is critical in HILIC. The high percentage of acetonitrile serves as the weak solvent, while the aqueous portion is the strong, eluting solvent.[13] Ammonium formate and formic acid are used as mobile phase modifiers to control pH and improve peak shape and ionization efficiency.

Mass Spectrometry

The method utilizes ESI in positive ion mode, as the secondary amine in the pyrrolidine ring is readily protonated. A triple quadrupole instrument provides the sensitivity needed for bioanalytical quantification.[5]

ParameterValue / Description
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions and Compound Parameters

The molecular formula of 4-Cyclopropylpyrrolidine-3-carbonitrile is C₈H₁₂N₂. Its monoisotopic mass is 136.10 Da. The protonated precursor ion [M+H]⁺ is therefore m/z 137.1.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)
Analyte 137.196.11002515
Analyte (confirm.) 137.170.11002520
Internal Standard 140.198.11002515

Scientist's Note: Product ions are selected by infusing a standard solution directly into the mass spectrometer and ramping the collision energy to find fragments that provide the best signal intensity and stability. The proposed fragmentation leading to m/z 96.1 corresponds to the loss of the cyclopropyl group (41 Da), a common fragmentation pathway for such structures.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject on HILIC Column s5->a1 a2 LC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Integrate Peaks a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3

Caption: End-to-end bioanalytical workflow for analyte quantification.

Proposed Fragmentation Pathway

Caption: Proposed MS/MS fragmentation of 4-Cyclopropylpyrrolidine-3-carbonitrile.

Method Performance and Validation

A full method validation should be conducted according to regulatory guidelines, such as those from the FDA.[14] Key parameters to be assessed are summarized below.

Validation ParameterAcceptance CriteriaRationale
Linearity r² ≥ 0.99, 8/10 standards within ±15% of nominal (±20% at LLOQ)Demonstrates a proportional response to concentration.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Ensures the method is reliable and reproducible over time.[15]
Lower Limit of Quant. Analyte response is ≥5x blank, with acceptable accuracy and precision.Defines the lowest concentration that can be reliably measured.
Selectivity No significant interfering peaks from ≥6 unique blank matrix sources.Confirms the method is specific for the analyte in the biological matrix.
Matrix Effect CV of matrix factor across ≥6 lots should be ≤15%.Assesses the impact of matrix components on ionization.
Stability Bench-top, freeze-thaw, and long-term stability within ±15% of nominal.Ensures analyte integrity during sample handling and storage.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 4-Cyclopropylpyrrolidine-3-carbonitrile in human plasma. By employing a targeted protein precipitation extraction and an optimized HILIC-MS/MS method, this approach achieves the high sensitivity, selectivity, and robustness required for regulated bioanalysis in the drug development pipeline. The detailed rationale behind each step provides a clear framework for implementation and adaptation in a research or clinical laboratory setting.

References

  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (2025). MDPI. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025). PMC. [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (N/A). PMC. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2011). Agilent. [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. (2023). MDPI. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (N/A). SpringerLink. [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. (2025). MDPI. [Link]

  • Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. (2025). Ijisrt.Com. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Mass fragmentation pattern of amines. (2022). YouTube. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (N/A). HHS.gov. [Link]

  • Fragmentation (mass spectrometry). (N/A). Wikipedia. [Link]

  • Detailed methodology of different plasma preparation procedures... (N/A). ResearchGate. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (N/A). Science Ready. [Link]

  • Blood Matrices and Sample Preparation Influence Blood Marker Discovery. (2025). ACS Publications. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (N/A). IJRAR. [Link]

  • HILIC. (N/A). Dr. Maisch. [Link]

  • Sample Preparation Techniques for Precision in Analysis. (2025). Phenomenex. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. [Link]

Sources

Application Note: NMR Structural Elucidation and Chemical Shift Analysis of 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

4-Cyclopropylpyrrolidine-3-carbonitrile is a highly versatile bifunctional pharmacophore increasingly utilized in modern drug discovery[1]. The pyrrolidine core serves as a rigidified amine scaffold, while the carbonitrile group acts as a potent hydrogen bond acceptor and a potential covalent warhead (e.g., in DPP4 or FAP inhibitors). The addition of the cyclopropyl group restricts the conformational flexibility of the pyrrolidine ring, simultaneously enhancing the molecule's lipophilicity and metabolic stability.

Accurate structural elucidation of this compound—particularly distinguishing between its cis and trans diastereomers—is an analytical imperative. This application note provides a comprehensive theoretical framework and a self-validating experimental protocol for assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this specific scaffold.

Theoretical NMR Chemical Shift Analysis

As a Senior Application Scientist, it is crucial to look beyond empirical memorization and understand the causality behind chemical shifts. The assignment of NMR resonances in 4-cyclopropylpyrrolidine-3-carbonitrile is governed by three primary electronic and spatial phenomena:

  • Inductive Deshielding : The electronegative secondary amine (N1) withdraws electron density via the σ -bond network, significantly deshielding the adjacent C2 and C5 protons and carbons.

  • Magnetic Anisotropy of the Nitrile : The sp -hybridized C N bond generates a cylindrical region of magnetic anisotropy. Protons situated in the equatorial plane of the nitrile group experience localized deshielding, pushing their resonances further downfield[2].

  • Cyclopropyl Ring Current : The strained sp2 -like character of the C-C bonds in the cyclopropyl ring creates a local diamagnetic ring current. Protons positioned above or below the plane of this three-membered ring are highly shielded, shifting their resonances sharply upfield to the 0.2–1.2 ppm region[3][4].

Data Presentation: Quantitative Shift Summaries

The following tables summarize the expected chemical shifts based on empirical data for pyrrolidine-3-carbonitriles and cyclopropyl derivatives.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionMultiplicityChemical Shift ( δ , ppm)Causality / Assignment Notes
H-2a, H-2b m, m3.10 - 3.40Deshielded by adjacent N atom and anisotropic effect of C3-nitrile.
H-5a, H-5b m, m2.90 - 3.20Deshielded by adjacent N atom.
H-3 m2.80 - 3.10 α -proton to the electron-withdrawing nitrile group.
H-4 m1.80 - 2.10Aliphatic methine, slightly deshielded by ring strain and C3/C5 proximity.
H-1' (Cy-CH)m0.80 - 1.10Shielded by cyclopropyl diamagnetic anisotropy.
H-2', H-3' (Cy-CH 2​ )m0.20 - 0.60Highly shielded due to orthogonal orientation to the cyclopropyl ring current.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Assignment Notes
C N Quaternary (C)118.0 - 121.0Characteristic sp -hybridized nitrile carbon.
C-2 Methylene (CH 2​ )50.0 - 54.0Deshielded by adjacent electronegative Nitrogen.
C-5 Methylene (CH 2​ )48.0 - 52.0Deshielded by adjacent electronegative Nitrogen.
C-4 Methine (CH)43.0 - 47.0Aliphatic methine, shifted downfield relative to cyclopropyl.
C-3 Methine (CH)31.0 - 35.0 α -carbon to nitrile; inductive withdrawal shifts it downfield.
C-1' Methine (CH)12.0 - 16.0Cyclopropyl methine; shielded by sp2 -like bond character[5].
C-2', C-3' Methylene (CH 2​ )3.0 - 8.0Cyclopropyl methylenes; highly shielded.

Note: If analyzing the hydrochloride salt variant (e.g., CAS 1205750-61-3[6]), expect a uniform downfield shift of 0.5–1.0 ppm for H-2 and H-5 due to the protonation of the secondary amine.

Stereochemical Determination (Cis vs. Trans Isomers)

Determining the relative stereochemistry at C3 and C4 is the most critical analytical challenge for this scaffold. Because pyrrolidine rings are flexible and undergo rapid pseudorotation, 1D J -coupling alone is not definitive.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment serves as a self-validating proof of structure .

  • If a strong NOE cross-peak is observed between H-3 and H-4, the protons are syn-periplanar, confirming the cis isomer.

  • If this peak is absent, and H-3 instead correlates strongly with the cyclopropyl H-1' methine across the ring, it definitively assigns the trans configuration (e.g., the (3S,4S) enantiomer[1]).

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the following protocol employs a self-validating logic: every proton assignment must be corroborated by its attached carbon (via HSQC) and its neighboring spin system (via COSY/HMBC).

Step 1: Sample Preparation & Quality Control
  • Weighing : Accurately weigh 15–20 mg of 4-cyclopropylpyrrolidine-3-carbonitrile.

  • Solvation : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard. Causality: CDCl 3​ is preferred for free-base amines to prevent the severe hydrogen-bonding artifacts and viscosity line-broadening often seen in DMSO- d6​ .

  • Transfer : Transfer to a high-quality 5 mm NMR tube. Ensure the solution is perfectly clear; filter through glass wool if necessary to remove particulates that cause magnetic susceptibility gradients.

Step 2: Instrument Calibration
  • Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer and tune/match the probe to the exact sample impedance.

  • Lock and Shim : Lock onto the CDCl 3​ deuterium frequency (7.26 ppm). Perform rigorous gradient shimming (Z1-Z5). Causality: You must achieve a TMS linewidth at half-height ( w1/2​ ) of < 1.0 Hz. High B0​ homogeneity is strictly required to resolve the complex overlapping multiplets of the C2/C5 pyrrolidine protons.

Step 3: 1D and 2D Acquisition Parameters
  • 1 H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

  • 13 C APT (Attached Proton Test) : Acquire 512 scans. Self-Validation: The APT sequence differentiates carbon types by phase. C2, C5, C2', and C3' (CH 2​ ) will phase downwards (negative), while C3, C4, C1' (CH), and the nitrile (C) will phase upwards (positive). This mathematically validates the carbon assignment[5].

  • 2D COSY : Acquire with 128 t1​ increments to trace the continuous spin system from H-2 H-3 H-4 H-5.

  • 2D HSQC & HMBC : Acquire HSQC to map protons to their directly attached carbons. Acquire HMBC to validate the quaternary nitrile carbon (~119 ppm) via 2J and 3J correlations from H-3 and H-2.

  • 2D NOESY : Acquire with a mixing time of 300–500 ms to map spatial proximities and confirm the cis/trans stereochemistry.

Visualizations

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3) B 2. 1D Acquisition (1H, 13C, APT) A->B Lock & Shim (Linewidth <1 Hz) C 3. 2D Homonuclear (COSY, TOCSY) B->C Identify Spin Systems D 4. 2D Heteronuclear (HSQC, HMBC) B->D Carbon-Proton Mapping E 5. Stereochemical Elucidation (NOESY / ROESY) C->E Spatial Proximity Mapping D->E Confirm Regiochemistry

Fig 1: Self-validating NMR acquisition workflow for structural elucidation.

HMBC_NOESY Nitrile C≡N (C) C3 C3 (CH) C3->Nitrile HMBC (3J) C4 C4 (CH) C3->C4 NOESY (trans/cis) Cy C1' (CH) C4->Cy HMBC (2J) C2 C2 (CH2) C2->Nitrile HMBC (3J) C2->C3 COSY (3J) C5 C5 (CH2) C5->C4 COSY (3J)

Fig 2: Key 2D NMR correlation network for 4-cyclopropylpyrrolidine-3-carbonitrile assignment.

References

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1973). "Nuclear magnetic resonance spectra of cyclopropyl derivatives". The Journal of Organic Chemistry. URL:[Link]

  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). "Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes". Chemistry Letters, Oxford Academic. URL:[Link]

  • Su, Q., et al. (2020). "Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Application Note: Exploiting 4-Cyclopropylpyrrolidine-3-carbonitrile as a Privileged 3D Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter by screening low-molecular-weight libraries to find high-quality, ligand-efficient starting points ()[1]. Historically, fragment libraries were dominated by flat, sp2-hybridized aromatic rings, which often led to elaborated lead compounds with poor solubility and suboptimal pharmacokinetic profiles. To address this "flatland" problem, modern FBDD strictly prioritizes fragments with high three-dimensional (3D) character and a high fraction of sp3 carbons (Fsp3) ()[2].

4-Cyclopropylpyrrolidine-3-carbonitrile represents a privileged, 3D-rich scaffold that perfectly aligns with these modern principles. Its utility in FBDD is driven by three distinct structural features:

  • The Pyrrolidine Core : Pyrrolidines effectively sample 3D molecular space through energetically accessible pseudorotation conformations ()[3]. The basic secondary amine provides a reliable vector for N-alkylation or acylation during hit-to-lead elaboration, while its sp3-rich nature inherently improves aqueous solubility.

  • The Cyclopropyl Motif : The cyclopropyl ring is a highly versatile structural element in medicinal chemistry. It imparts conformational restriction, enhances metabolic stability by resisting cytochrome P450-mediated oxidative metabolism (due to high C-H bond dissociation energy), and contributes to entropically favorable receptor binding ()[4]. Furthermore, it modulates the pKa of the adjacent basic amine, potentially reducing P-glycoprotein efflux liabilities[4].

  • The Carbonitrile Vector : The nitrile group serves a dual purpose. Biochemically, it acts as a strong, directional hydrogen-bond acceptor or a dipole to engage backbone amides. Synthetically, it is a versatile handle that can be converted into amidines, tetrazoles, or primary amines, or elaborated into a targeted covalent warhead (e.g., cyanoacrylamide) to engage catalytic cysteine residues.

Physicochemical Profiling

To ensure efficient optimization, fragments must strictly adhere to the "Rule of Three" (Ro3). 4-Cyclopropylpyrrolidine-3-carbonitrile demonstrates perfect compliance, providing an optimal baseline for downstream elaboration without prematurely inflating molecular weight or lipophilicity.

ParameterValueRule of Three (Ro3) ThresholdCompliance
Molecular Weight (MW) 136.19 Da≤ 300 DaYes
Calculated LogP (cLogP) ~0.9≤ 3.0Yes
H-Bond Donors (HBD) 1 (Pyrrolidine NH)≤ 3Yes
H-Bond Acceptors (HBA) 2 (Amine N, Nitrile N)≤ 3Yes
Polar Surface Area (PSA) 35.8 Ų≤ 60 ŲYes
Rotatable Bonds 1≤ 3Yes

Experimental Protocols: A Self-Validating FBDD Workflow

The following protocols detail the integration of 4-Cyclopropylpyrrolidine-3-carbonitrile into a fragment screening campaign. As a Senior Application Scientist, I emphasize that causality and self-validation are the cornerstones of a successful FBDD workflow.

FBDD_Workflow A Library Prep & QC B Primary Screen (SPR) A->B C Orthogonal Validation (NMR / ITC) B->C D Structural Biology (X-ray) C->D E Hit Elaboration (Growing) D->E

Fig 1: Step-by-step biophysical workflow for fragment screening and validation.

Protocol 1: Library Preparation & Solubility Profiling

Causality : Fragments possess low intrinsic affinities (typically KD​ in the 100 µM to 5 mM range). Consequently, they must be screened at high concentrations. If a fragment aggregates at these concentrations, it will cause non-specific binding and false positives in biophysical assays. Methodology :

  • Dissolve 4-Cyclopropylpyrrolidine-3-carbonitrile in 100% LC-MS grade DMSO to yield a 100 mM master stock.

  • Perform a serial dilution into the target assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final screening concentration of 1 mM (1% DMSO final).

  • Incubate the solution at 25°C for 2 hours. Self-Validation System : Analyze the 1 mM sample using Dynamic Light Scattering (DLS). The protocol is only validated if the DLS profile shows a polydispersity index (PDI) < 0.1 and an absence of colloidal scattering species > 10 nm.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality : SPR is selected as the primary screen because it provides real-time kinetic data ( kon​ , koff​ ) and is exquisitely sensitive to low-molecular-weight analytes, allowing for the detection of transient, low-affinity fragment interactions. Methodology :

  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling, aiming for a high immobilization level (typically 3000–5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for a 136 Da fragment.

  • Inject the 1 mM fragment solution at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Record the association phase for 30 seconds and the dissociation phase for 60 seconds. Self-Validation System : A known positive control ligand must be injected every 20 cycles to verify target viability. Furthermore, the fragment sensorgram must exhibit rapid, "square-wave" kinetics (fast on/fast off). Any sensorgram showing slow, non-saturating accumulation indicates non-specific binding and invalidates the hit.

Protocol 3: Orthogonal Validation via Ligand-Observed NMR (STD)

Causality : SPR can occasionally yield false positives due to surface-matrix effects. Saturation Transfer Difference (STD) NMR is an orthogonal, solution-phase technique. It confirms that the fragment interacts specifically with the target protein and maps which protons of the fragment are in closest contact with the binding pocket. Methodology :

  • Prepare a sample containing 50 µM target protein and 1 mM fragment in deuterated buffer (PBS in D2​O ).

  • Irradiate the protein methyl resonance region (e.g., -0.5 ppm) to saturate the protein.

  • Record the STD NMR spectrum, observing the transfer of magnetization to the fragment's cyclopropyl and pyrrolidine protons. Self-Validation System : Prepare a negative control sample where the target protein is pre-incubated with a high-affinity competitive inhibitor. The protocol is validated only if the STD signals of 4-Cyclopropylpyrrolidine-3-carbonitrile completely disappear in the presence of the competitor, proving specific, active-site binding.

Protocol 4: Structural Biology (X-ray Crystallography)

Causality : To rationally elaborate the fragment, the exact binding pose and vector trajectories must be mapped. The 3D orientation of the cyclopropyl and nitrile groups dictates the synthetic growth strategy. Methodology :

  • Grow apo-crystals of the target protein using vapor diffusion.

  • Soak the crystals in a cryo-protectant solution containing 10–50 mM of the fragment for 2 to 24 hours.

  • Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source. Self-Validation System : The hit is validated structurally only if the 2Fo​−Fc​ electron density map clearly resolves the pyrrolidine envelope and the nitrile vector at a resolution of < 2.5 Å, with an occupancy > 0.7.

Strategic Hit-to-Lead Elaboration

Once the binding pose is validated, 4-Cyclopropylpyrrolidine-3-carbonitrile serves as a central hub for multi-directional elaboration. The distinct functional groups allow medicinal chemists to probe different sub-pockets of the target.

Elaboration Core 4-Cyclopropylpyrrolidine-3-carbonitrile (Core Fragment) N_alkylation Pyrrolidine N-Alkylation (Solvent Channel Growth) Core->N_alkylation Nitrile_conv Nitrile Conversion (Amidine/Tetrazole H-Bonding) Core->Nitrile_conv Covalent Nitrile to Covalent Warhead (Targeting Cys/Ser) Core->Covalent Cyclo_sub Cyclopropyl Exploitation (Hydrophobic Pocket Filling) Core->Cyclo_sub

Fig 2: Strategic chemical elaboration pathways for the core pyrrolidine fragment.

  • Vector 1: Pyrrolidine Nitrogen : The secondary amine is highly nucleophilic. If X-ray data shows this vector pointing toward the solvent channel, it can be rapidly functionalized via reductive amination, alkylation, or acylation to improve target affinity and optimize pharmacokinetic half-life.

  • Vector 2: The Nitrile Group : If the nitrile points toward a deep, polar sub-pocket, it can be converted into a tetrazole (a carboxylic acid isostere) to form salt bridges with basic residues (Arg/Lys). Alternatively, if positioned near a catalytic cysteine, the nitrile can be synthetically converted into a cyanoacrylamide to create a targeted covalent inhibitor (TCI).

  • Vector 3: The Cyclopropyl Ring : This motif typically anchors the fragment in a hydrophobic pocket. Its rigid, sp3-rich nature provides an entropically favorable binding interaction, requiring minimal modification while protecting the scaffold from rapid metabolic clearance.

References

  • Garner, P., Cox, P. B., Rathnayake, U., Holloran, N., & Erdman, P. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(5), 811-815.[Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

  • Chan, B. W. G. L., Lynch, N. B., Tran, W., Joyce, J. M., Savage, G. P., Meutermans, W., Montgomery, A. P., & Kassiou, M. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1379518.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization Conditions for 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-Cyclopropylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Troubleshooting Guide: Common Crystallization Issues & Solutions

This section addresses specific problems you may encounter during the crystallization of 4-Cyclopropylpyrrolidine-3-carbonitrile, presented in a question-and-answer format.

Question 1: My compound "oils out" instead of crystallizing. What are the primary causes and how can I resolve this?

Answer:

"Oiling out," the separation of the solute as a liquid phase instead of a solid crystal, is a common issue, particularly with polar molecules. This phenomenon typically occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute at that specific solvent composition.[1]

Underlying Causes & Mechanistic Insights:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can cause the solute to come out of solution faster than it can organize into a crystal lattice, leading to the formation of an amorphous oil.

  • Impurity Effects: The presence of impurities can depress the melting point of the compound and interfere with crystal nucleation and growth, promoting oiling.[2][3]

  • Solvent Choice: A solvent in which the compound is excessively soluble, even at lower temperatures, can lead to oiling.[4] Tetrahydrofuran (THF), for instance, is known to sometimes cause compounds to oil out.[4]

Step-by-Step Troubleshooting Protocol:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. A gradual decrease in temperature allows molecules sufficient time to orient themselves into an ordered crystal lattice. Consider using a programmable cooling bath or insulating the crystallization vessel to slow down heat loss.[5][6]

  • Re-evaluate Your Solvent System:

    • If using a single solvent, try a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • If using a solvent/anti-solvent system, add the anti-solvent more slowly and at a slightly elevated temperature to maintain a lower level of supersaturation.

  • Increase the Solvent Volume: Adding a small amount of additional solvent can sometimes prevent oiling by reducing the overall concentration.[5]

  • Attempt Seeding: Introduce a small, pure seed crystal of 4-Cyclopropylpyrrolidine-3-carbonitrile into the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[7][8]

  • Purify the Crude Material: If impurities are suspected, consider an additional purification step (e.g., column chromatography) before attempting crystallization.

Question 2: The crystallization yield is consistently low. What factors contribute to poor recovery and how can I improve it?

Answer:

A low yield indicates that a significant portion of your compound remains dissolved in the mother liquor after the crystallization process. This can be due to several factors related to solvent choice and experimental technique.[5]

Underlying Causes & Mechanistic Insights:

  • Excess Solvent: Using too much solvent to dissolve the compound is the most common reason for low yield.[1] The goal is to create a saturated solution at an elevated temperature, not a dilute one.

  • Inappropriate Solvent: A solvent in which the compound has high solubility even at low temperatures will result in poor recovery.[9]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product can be lost.[9]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will leave a substantial amount of the compound dissolved.

Step-by-Step Optimization Protocol:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] Add the solvent in small portions to the heated mixture until all the solid dissolves.[10]

  • Optimize the Solvent System:

    • The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[9]

    • For 4-Cyclopropylpyrrolidine-3-carbonitrile, which is a polar molecule, consider polar protic or aprotic solvents. A two-solvent system (a "good" solvent in which it is soluble, and a "poor" anti-solvent in which it is not) can also be effective.[11]

  • Perform a Second Crop Crystallization: After filtering the initial crystals, concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals.[9]

  • Ensure Complete Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]

Question 3: The resulting crystals are very small or appear as a fine powder. How can I encourage the growth of larger, higher-quality crystals?

Answer:

The formation of small crystals or a powder is typically a result of rapid nucleation, where many crystals form simultaneously but do not have sufficient time to grow.[13]

Underlying Causes & Mechanistic Insights:

  • High Supersaturation: As with oiling out, excessively rapid cooling or anti-solvent addition leads to a high degree of supersaturation, favoring nucleation over crystal growth.[14]

  • Agitation: Disturbing the solution during the cooling process can induce nucleation at multiple sites, resulting in a large number of small crystals.[15]

  • Impurities: Impurities can act as nucleation sites, leading to the formation of many small crystals.[16]

Step-by-Step Protocol for Larger Crystal Growth:

  • Slow Down the Crystallization Process: The overarching principle is to allow the system to approach equilibrium slowly.

    • Slow Cooling: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop, ideally insulated, before moving it to a colder environment.[6]

    • Vapor Diffusion: For small-scale crystallization, place a vial containing a solution of your compound inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals will form slowly at the interface as the solvents diffuse into one another.[4]

  • Minimize Nucleation Sites: Ensure your crystallization vessel is clean and free of scratches or dust particles that can act as nucleation sites.[15]

  • Utilize Seeding: Introduce a single, well-formed seed crystal at a point of slight supersaturation to encourage growth on that crystal rather than new nucleation.[17]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the crystallization of 4-Cyclopropylpyrrolidine-3-carbonitrile.

Question 4: What is a good starting point for solvent selection for 4-Cyclopropylpyrrolidine-3-carbonitrile?

Answer:

Given the structure of 4-Cyclopropylpyrrolidine-3-carbonitrile, which contains a polar pyrrolidine ring and a nitrile group, a logical starting point is to screen polar solvents. The principle of "like dissolves like" is a useful guide.[4]

Recommended Solvent Screening Protocol:

  • Single Solvent Systems: Test the solubility of a small amount of your compound in the following solvents at room temperature and with heating:

    • Protic Solvents: Ethanol, Methanol, Isopropanol, Water.[11]

    • Aprotic Polar Solvents: Acetonitrile, Ethyl Acetate, Acetone.[11]

  • Two-Solvent (Anti-Solvent) Systems: If a suitable single solvent is not found, an anti-solvent approach is often effective.[18]

    • Dissolve the compound in a "good" polar solvent (e.g., ethanol, acetone).

    • Slowly add a "poor" non-polar anti-solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes slightly turbid, then add a drop or two of the good solvent to redissolve the precipitate and allow to cool slowly.[11]

Solvent Selection Guide Table:

Solvent ClassExample SolventsPotential for Interaction with 4-Cyclopropylpyrrolidine-3-carbonitrile
ProticEthanol, MethanolHydrogen bonding, dipole-dipole
Aprotic PolarAcetonitrile, Ethyl AcetateDipole-dipole interactions
EthersTetrahydrofuran (THF)Dipole-dipole, weak hydrogen bond acceptor (use with caution due to oiling risk)
HalogenatedDichloromethane (DCM)Dipole-dipole interactions
HydrocarbonsHexanes, HeptaneVan der Waals forces (primarily as anti-solvents)[11]

Question 5: How does the presence of impurities affect the crystallization process and the final product?

Answer:

Impurities can have a significant and multifaceted impact on crystallization, affecting yield, crystal habit (shape), size, and even the polymorphic form of the final product.[2][3]

Key Effects of Impurities:

  • Reduced Yield: Impurities can increase the solubility of the main compound or interfere with nucleation, leading to a lower recovery.[2]

  • Changes in Crystal Morphology: Impurities can adsorb to specific faces of a growing crystal, inhibiting growth on those faces and leading to changes in the crystal's shape (e.g., from prisms to needles).[3]

  • Inhibition of Nucleation: Some impurities can inhibit the formation of crystal nuclei, making crystallization difficult to initiate.[19]

  • Incorporation into the Crystal Lattice: Structurally similar impurities can be incorporated into the crystal lattice, reducing the purity of the final product.[3]

Visualizing the Impact of Impurities:

G A Prepare Saturated Solution at High Temperature B Cool to Metastable Zone (Supersaturated) A->B C Introduce Seed Crystal B->C D Controlled Cooling for Crystal Growth C->D E Isolate Pure Crystals by Filtration D->E

Caption: Workflow for crystallization by seeding.

III. References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021). CatSci. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate. [Link]

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio. [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021). ACS Publications. [Link]

  • Seeding Techniques. (2023). Oxford University Press. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. [Link]

  • Effects of impurities on an industrial crystallization process of ammonium sulfate. (n.d.). Uni Halle. [Link]

  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.). McMaster University. [Link]

  • Optimizing Batch Crystallization with Model-based Design of Experiments. (n.d.). National Energy Technology Laboratory. [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). ACS Publications. [Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2008). ACS Publications. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. (n.d.). UMPSA-IR. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation. (2020). MDPI. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • 4-Cyclopropylpiperidine-4-carbonitrile. (n.d.). PubChem. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Unknown Source. [Link]

  • Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. (2013). ACS Publications. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with complex synthetic building blocks. 4-Cyclopropylpyrrolidine-3-carbonitrile is a highly valuable intermediate in modern drug discovery, but its unique structural features often lead to frustrating precipitation events in aqueous media.

This guide provides a deep dive into the causality behind these solubility issues and offers self-validating, field-proven protocols to keep your compound in solution across various experimental workflows.

Physicochemical Root Cause Analysis

To solve a solubility issue, we must first understand the molecular forces at play. 4-Cyclopropylpyrrolidine-3-carbonitrile consists of three critical functional groups that dictate its behavior in water:

  • The Pyrrolidine Core: The parent pyrrolidine ring is a secondary amine and is highly basic, typically exhibiting a pKa of approximately 11.3[1].

  • The Carbonitrile Group (-C≡N): Positioned at C3, this strong electron-withdrawing group exerts a negative inductive effect (-I effect) on the adjacent amine. This pulls electron density away from the nitrogen, stabilizing the unprotonated lone pair and significantly lowering the pKa of the molecule to approximately 8.5–9.0.

  • The Cyclopropyl Fragment: This sp3-hybridized three-carbon ring is highly lipophilic. It is frequently incorporated into drug candidates to improve metabolic stability and target binding, but it inherently reduces intrinsic aqueous solubility[2].

The Causality of Precipitation: Because the pKa is lowered by the nitrile group, a substantial fraction of the compound exists as the unprotonated "free base" at physiological pH (7.4). Without the positive charge on the nitrogen to facilitate ion-dipole interactions with water, the highly lipophilic cyclopropyl fragment dictates the molecule's behavior, leading to rapid hydrophobic aggregation and precipitation out of the aqueous phase. To overcome this, we must either force protonation (via salts/pH) to introduce a charge[3], or physically shield the cyclopropyl group from water[4].

Workflow Issue Issue: 4-Cyclopropylpyrrolidine-3-carbonitrile Precipitates in Aqueous Media Root Root Cause Analysis pKa ~8.5-9.0 | High Lipophilicity (Cyclopropyl) Issue->Root App Select Downstream Application Root->App InVitro In Vitro Assays (pH 7.4 Buffer) App->InVitro InVivo In Vivo Dosing (High Concentration) App->InVivo Synthesis Chemical Synthesis (Building Block) App->Synthesis Sol1 Use 1-5% DMSO + Pre-dilution in Acidic Buffer InVitro->Sol1 Sol2 Formulate with HP-β-CD (Inclusion Complex) InVivo->Sol2 Sol3 Convert to HCl Salt via Anhydrous HCl/Dioxane Synthesis->Sol3

Logical workflow for resolving aqueous solubility issues based on experimental application.

Troubleshooting FAQs

Q: Why does my compound instantly crash out when I dilute my DMSO stock into a pH 7.4 assay buffer? A: This is a classic case of "solvent shift precipitation." In 100% DMSO, the lipophilic free base is perfectly solvated. When introduced to a pH 7.4 buffer, the DMSO diffuses rapidly into the water. Because the pH is close to the compound's shifted pKa, a large percentage of the molecules remain unprotonated. The exposed cyclopropyl groups immediately aggregate to minimize contact with water. Solution: Pre-dilute your DMSO stock into a mildly acidic intermediate buffer (pH 4.5–5.0) to ensure 100% protonation of the pyrrolidine ring before final dilution into your pH 7.4 assay matrix.

Q: How can I formulate this compound for in vivo PK/PD studies without using toxic levels of co-solvents like Tween-80 or PEG400? A: The most elegant solution is to use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The cyclopropyl group is the perfect steric fit to slip inside this cavity[4]. By forming an inclusion complex, you effectively "hide" the lipophilic portion of the molecule from the water, allowing the formulation to achieve high concentrations without harsh co-solvents.

Q: I am using this compound as a starting material for a multi-step synthesis. Is there a permanent chemical solution to its handling issues? A: Yes. You should convert the free base oil/solid into a stable Hydrochloride (HCl) salt. The introduction of a permanent ionic charge drastically enhances the aqueous solubility of pyrrolidines[3]. Furthermore, the HCl salt is typically a highly crystalline solid, making it much easier to weigh, transfer, and store compared to the free base.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of the Hydrochloride (HCl) Salt

Causality: We use anhydrous HCl in dioxane rather than aqueous HCl. If water is present, the resulting highly soluble salt will remain dissolved, making isolation nearly impossible. Anhydrous conditions force the immediate precipitation of the salt.

  • Dissolution: Dissolve 1.0 g of 4-Cyclopropylpyrrolidine-3-carbonitrile (free base) in 10 mL of anhydrous dichloromethane (DCM) or diethyl ether in a round-bottom flask under nitrogen.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of 4M HCl in Dioxane dropwise while stirring vigorously.

  • Precipitation: A white precipitate should begin forming immediately. Allow the mixture to stir for 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and residual dioxane.

  • Drying: Dry the solid under a high vacuum for 12 hours.

  • System Validation: Dissolve 5 mg of the dried powder in 1 mL of D2O. The free base is insoluble in D2O, so a completely clear solution confirms successful salt formation. Run a 1H-NMR; the protonation will cause a distinct downfield shift in the pyrrolidine α-protons.

Protocol B: HP-β-CD Inclusion Complexation via Kneading

Causality: The mechanical shear forces applied during the kneading technique break down the crystal lattice of the free base, providing the activation energy required for the cyclopropyl group to enter the cyclodextrin cavity.

  • Molar Ratio Setup: Weigh out a 1:1 molar ratio of the free base compound and HP-β-CD.

  • Slurry Formation: Place the HP-β-CD in a ceramic mortar. Add a small volume of a 50% Ethanol/Water mixture (just enough to form a thick, paste-like slurry).

  • Kneading: Add the 4-Cyclopropylpyrrolidine-3-carbonitrile to the slurry. Triturate (knead) vigorously with a pestle for 30–45 minutes. As the complex forms, the paste will become noticeably smoother and more homogenous.

  • Drying: Transfer the paste to a watch glass and dry in a vacuum oven at 40°C for 24 hours.

  • Milling: Grind the dried mass into a fine powder and pass it through a 60-mesh sieve.

  • System Validation (Phase Solubility Test): Add 20 mg of the resulting powder to 1 mL of pure deionized water. It should dissolve rapidly to form a completely transparent solution. Measure the absorbance at 600 nm via UV-Vis; an OD600 of < 0.05 confirms the absence of colloidal aggregates.

Complexation Drug Free Base Lipophilic Cyclopropyl Exposed to Water Complex Inclusion Complex Cyclopropyl Shielded Pyrrolidine Exposed Drug->Complex Kneading & Lyophilization CD HP-β-CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Interaction

Mechanism of host-guest inclusion complexation using HP-β-CD to shield lipophilic regions.

Quantitative Solubility Data Summary

The table below summarizes the expected solubility profiles based on the physicochemical state and formulation vehicle. Use this to select the appropriate strategy for your required concentration.

Formulation / Chemical StateSolvent SystemEstimated Aqueous Solubility (mg/mL)Visual State at 10 mg/mL
Free Base PBS (pH 7.4)< 0.1Heavy Precipitation / Oily droplets
Free Base 5% DMSO in PBS (pH 7.4)~ 0.5 - 1.0Cloudy Suspension
Free Base Acetate Buffer (pH 4.5)> 5.0Clear Solution
HP-β-CD Complex (1:1) PBS (pH 7.4)> 20.0Clear Solution
Hydrochloride (HCl) Salt DI Water (Unbuffered)> 50.0Clear Solution

Sources

Technical Support Center: Improving Enantiomeric Excess in 4-Cyclopropylpyrrolidine-3-carbonitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of 4-Cyclopropylpyrrolidine-3-carbonitrile, with a primary focus on maximizing enantiomeric excess (ee). The synthesis of chiral pyrrolidines is a critical step in the development of numerous pharmaceuticals.[1] Achieving high stereoselectivity is often a primary goal, and this guide is designed to help you navigate the complexities of asymmetric synthesis to improve your outcomes.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to chiral 4-Cyclopropylpyrrolidine-3-carbonitrile?

The enantioselective synthesis of highly functionalized pyrrolidines like 4-Cyclopropylpyrrolidine-3-carbonitrile typically involves asymmetric catalytic methods. The most common strategies are based on the Michael addition, a powerful carbon-carbon bond-forming reaction.[3][4] Organocatalysis, particularly using chiral pyrrolidine-based catalysts, has emerged as a highly effective approach.[5][6] These reactions often proceed via an enamine intermediate, formed from the condensation of a chiral amine catalyst and a carbonyl compound.[4]

Q2: My reaction is yielding low enantiomeric excess (ee). What are the most critical factors to investigate?

Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several factors.[7][8] A systematic approach to troubleshooting is essential. The key parameters that significantly influence enantioselectivity are the choice of catalyst, solvent, and reaction temperature.[2][8] Often, a non-catalyzed, racemic background reaction can compete with the desired asymmetric transformation, and this is typically exacerbated by higher temperatures.[7]

Q3: How does the choice of catalyst impact the enantioselectivity of the reaction?

In asymmetric synthesis, the chiral catalyst is responsible for creating a chiral environment that favors the formation of one enantiomer over the other.[2] For pyrrolidine synthesis, bifunctional catalysts, such as squaramides or diarylprolinol silyl ethers, are often employed to provide a well-defined chiral pocket and enhance stereochemical control.[9][10] The structure of the pyrrolidine catalyst itself is a critical determinant of enantioselectivity, and modifications to the catalyst scaffold can significantly impact the outcome.[9]

Q4: What is the role of the solvent in improving enantiomeric excess?

The reaction solvent plays a crucial role in influencing reaction rates, yields, and, most importantly, stereoselectivity.[2] The solvent can affect the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[8] Therefore, screening a range of solvents with varying polarities and coordinating abilities is often a necessary step in optimizing a reaction for high enantiomeric excess.[9][11][12]

Q5: Can additives or co-catalysts be used to enhance enantioselectivity?

Yes, the use of achiral additives or co-catalysts can sometimes dramatically improve the enantiomeric excess of a reaction.[13] For instance, in pyrrolidine-catalyzed reactions, the addition of Brønsted acids like acetic acid can increase reactivity and influence stereoselectivity.[9] In some cases, additives can suppress a competing racemic background reaction or favorably alter the catalyst's conformation.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

This guide provides a systematic workflow for troubleshooting and optimizing reactions that are producing a low enantiomeric excess of the desired 4-Cyclopropylpyrrolidine-3-carbonitrile enantiomer.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Workflow start Low Enantiomeric Excess Observed step1 Step 1: Verify Purity of Reagents and Catalyst - Are starting materials and catalyst enantiomerically pure? - Are solvents anhydrous and free of impurities? start->step1 step2 Step 2: Optimize Reaction Temperature - Is the reaction temperature too high, promoting a racemic background reaction? - Systematically lower the temperature. step1->step2 step3 Step 3: Screen Solvents - Is the current solvent optimal for stereoselectivity? - Screen a range of polar aprotic and non-polar solvents. step2->step3 step4 Step 4: Evaluate Catalyst and Loading - Is the catalyst structure optimal? - Vary catalyst loading. step3->step4 step5 Step 5: Consider Additives - Could an additive improve selectivity? - Screen mild Brønsted or Lewis acids. step4->step5 end Improved Enantiomeric Excess step5->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Detailed Recommendations:
  • Purity of Reagents and Catalyst: The enantiomeric purity of your chiral catalyst is paramount; any contamination with the opposite enantiomer will directly reduce the ee of your product.[7] Ensure all reagents and solvents are pure and anhydrous, as impurities can act as catalyst poisons or participate in side reactions.[7][8]

  • Reaction Temperature: Temperature is a critical parameter in asymmetric catalysis.[8] Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.[8]

  • Solvent Screening: The choice of solvent can have a significant impact on the enantioselectivity of an asymmetric reaction.[8] A switch from a non-coordinating solvent to a coordinating one, or vice-versa, can alter the catalyst's conformation and improve ee.

  • Catalyst Selection and Loading: The structure of the catalyst is a key driver of stereoselectivity.[9] Consider screening different chiral pyrrolidine-based catalysts. While it may seem counterintuitive, higher catalyst loading does not always lead to higher ee and can sometimes promote side reactions.[9]

  • Additives: The addition of small amounts of acidic or basic additives can sometimes have a profound effect on enantioselectivity by influencing the catalytic cycle.[13]

Issue 2: Poor Diastereoselectivity

In cases where the product has more than one stereocenter, achieving high diastereoselectivity in addition to high enantioselectivity is crucial.

Troubleshooting Workflow for Poor Diastereoselectivity

Poor_dr_Workflow start Poor Diastereomeric Ratio (d.r.) Observed step1 Step 1: Re-evaluate Catalyst Structure - Does the catalyst provide sufficient steric hindrance to favor one diastereomer? start->step1 step2 Step 2: Optimize Solvent System - Can the solvent influence the transition state geometry? - Screen non-polar solvents like toluene or methylcyclohexane. step1->step2 step3 Step 3: Adjust Reaction Temperature - Is the temperature allowing for equilibration to the undesired diastereomer? - Lowering the temperature can often improve diastereoselectivity. step2->step3 end Improved Diastereomeric Ratio step3->end

Caption: A workflow for troubleshooting poor diastereoselectivity.

Detailed Recommendations:
  • Catalyst Structure: The steric bulk of the catalyst can play a significant role in dictating the facial selectivity of the reaction, thus influencing the diastereomeric ratio. Catalysts with bulky substituents can create a more defined chiral pocket, leading to improved stereochemical control.[9]

  • Solvent Choice: Non-polar solvents can sometimes enhance diastereoselectivity by promoting a more ordered transition state.[9]

  • Temperature Optimization: As with enantioselectivity, lower reaction temperatures often favor the formation of the thermodynamically more stable diastereomer.[9]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

This protocol provides a general workflow for performing an organocatalyzed asymmetric Michael addition to synthesize a chiral pyrrolidine derivative.

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 equivalent) and the chiral pyrrolidine-based catalyst (typically 5-20 mol%).

  • Solvent Addition: Add the anhydrous solvent of choice.

  • Reagent Addition: Add the Michael donor (typically in slight excess, e.g., 1.2-1.5 equivalents) dropwise at the desired reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench it with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[9]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for analyzing the enantiomeric composition of your product.[7]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in the HPLC mobile phase.

  • Method Development:

    • Select a suitable chiral stationary phase (chiral column).

    • Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).[7]

    • If the enantiomers are not well-resolved, systematically vary the mobile phase composition.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Presentation

Table 1: Effect of Reaction Parameters on Enantiomeric Excess (Hypothetical Data)
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)ee (%)
110Toluene258570
210Toluene08285
310Toluene-207592
410THF08875
510CH2Cl209065
620Toluene08386
75Toluene07884

This table illustrates how systematically varying reaction conditions such as temperature and solvent can significantly impact the enantiomeric excess of the product.

References

  • Alexakis, A., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2016). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Vo-Thanh, G. (2015). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules. [Link]

  • Kumar, A., et al. (2012). Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. Tetrahedron Letters. [Link]

  • Vogl, E. M., et al. (1999). Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts. Angewandte Chemie International Edition. [Link]

  • Asiri, A. M., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology. [Link]

  • Results obtained using chiral pyrrolidine-containing organocatalysts in... - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]

Sources

Validation & Comparative

Advanced Pharmacophore Engineering: A Comparative Guide to 4-Cyclopropylpyrrolidine-3-carbonitrile vs. Unsubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the demand for highly optimized, target-specific building blocks has outpaced the utility of simple, unsubstituted heterocycles. While the unsubstituted pyrrolidine ring is a ubiquitous structural motif in drug discovery, it frequently suffers from high metabolic clearance, off-target toxicity driven by high basicity, and poor target residence time due to its extreme conformational flexibility.

By engineering the ring with specific substituents—namely, a cyclopropyl group at the C4 position and a carbonitrile (nitrile) group at the C3 position—we fundamentally alter its physicochemical, metabolic, and pharmacodynamic profile [3]. This guide provides an objective, data-driven comparison between 4-Cyclopropylpyrrolidine-3-carbonitrile [4] and traditional unsubstituted pyrrolidines, detailing the causality behind these modifications and providing self-validating protocols for experimental verification.

Conformational Dynamics and Thermodynamic Optimization

The unsubstituted pyrrolidine ring is highly dynamic, rapidly interconverting between C-4 (Cγ) exo and endo envelope conformations at room temperature [2]. When an unsubstituted pyrrolidine binds to a target protein, it must "freeze" into a single bioactive conformation. This loss of flexibility incurs a massive entropic penalty , which directly reduces the overall binding affinity ( ΔG ).

Conversely, the introduction of a cyclopropyl group at the C4 position introduces significant steric bulk and cyclopropylic strain [1]. This strain restricts the puckering of the pyrrolidine ring, effectively locking it into a pre-organized exo or endo conformation depending on the stereochemistry. Because the molecule is already pre-organized in solution, the entropic penalty upon target binding is drastically reduced, leading to superior target affinity.

ConformationalLogic A Unsubstituted Pyrrolidine (Flexible Envelope) B Rapid Endo/Exo Interconversion (High Entropic Penalty) A->B Thermal Energy C 4-Cyclopropylpyrrolidine- 3-carbonitrile D Cyclopropylic Strain Restricts Puckering C->D Steric Clash E Locked Bioactive Conformation (Lower Entropic Penalty) D->E Thermodynamic Stabilization

Fig 1. Thermodynamic stabilization via cyclopropylic strain in substituted pyrrolidines.

Physicochemical Tuning & Metabolic Stability

The structural modifications in 4-Cyclopropylpyrrolidine-3-carbonitrile create a cascading effect on the molecule's physicochemical properties.

  • pKa Modulation: Unsubstituted pyrrolidine is highly basic (pKa ~11.3), meaning it is >99% protonated at physiological pH (7.4). Highly basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The carbonitrile group is strongly electron-withdrawing. Through inductive effects across the σ -bonds of the ring, it pulls electron density away from the secondary amine, lowering its pKa to approximately 8.2. This increases the fraction of unionized drug, improving passive membrane permeability and mitigating hERG liabilities.

  • Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the nitrogen ( α -oxidation) or at the C3/C4 positions ( β -oxidation). The bulky cyclopropyl group acts as a steric shield, physically blocking CYP enzymes from accessing the C4 position, thereby significantly lowering intrinsic clearance ( CLint​ ) [1].

Quantitative Comparison Table
ParameterUnsubstituted Pyrrolidine4-Cyclopropylpyrrolidine-3-carbonitrileCausality / Mechanistic Driver
Molecular Weight 71.12 g/mol 136.19 g/mol Addition of cyclopropyl (-C3H5) and nitrile (-CN) groups.
LogP (Calculated) ~0.4~1.3Cyclopropyl group increases lipophilicity; nitrile adds polarity but net lipophilicity increases.
Amine pKa 11.3~8.2Strong electron-withdrawing inductive effect of the -CN group drastically lowers basicity.
Ring Conformation Highly flexibleRestricted (locked pucker)Cyclopropylic strain and steric bulk restrict the conformational ensemble.
HLM Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of the C4 position prevents CYP450-mediated oxidation.

The Nitrile Warhead: Targeted Covalent Inhibition

Beyond altering pKa, the carbonitrile group serves as a highly effective reversible covalent warhead . In the design of inhibitors targeting serine or cysteine proteases (such as Dipeptidyl Peptidase-4 (DPP-4) or Fibroblast Activation Protein (FAP)), the electrophilic carbon of the nitrile group undergoes nucleophilic attack by the catalytic serine/cysteine residue of the enzyme. This forms a reversible imidate or thioimidate adduct, resulting in prolonged target residence time and exceptional potency.

CovalentBinding N1 Target Protease (Catalytic Serine) N3 Nucleophilic Attack (Transition State) N1->N3 Nucleophile N2 Nitrile Warhead (-C≡N) N2->N3 Electrophile N4 Reversible Imidate Adduct N3->N4 Covalent Bond

Fig 2. Reversible covalent binding mechanism of the carbonitrile warhead.

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the metabolic stability advantages of 4-Cyclopropylpyrrolidine-3-carbonitrile over unsubstituted pyrrolidines, the following self-validating Human Liver Microsome (HLM) assay protocol must be utilized.

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds. Self-Validation Mechanism: This protocol includes a minus-NADPH negative control to rule out chemical instability, and a Verapamil positive control to confirm the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (4-Cyclopropylpyrrolidine-3-carbonitrile) and control compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Validation Check: For the negative control wells, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At specific time points ( t = 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage of parent compound remaining versus time to calculate t1/2​ and CLint​ .

Workflow S1 1. Compound Incubation (HLM + NADPH, 37°C) S2 2. Time-Course Sampling (0, 15, 30, 45, 60 min) S1->S2 S3 3. Reaction Quench (Cold ACN + Internal Std) S2->S3 S4 4. Protein Precipitation & Centrifugation S3->S4 S5 5. LC-MS/MS Analysis (CL_int Calculation) S4->S5

Fig 3. Self-validating workflow for determining microsomal clearance (CL_int).

Conclusion

The transition from an unsubstituted pyrrolidine to 4-Cyclopropylpyrrolidine-3-carbonitrile represents a masterclass in rational drug design. By leveraging cyclopropylic strain to restrict conformational flexibility, and utilizing a carbonitrile group to simultaneously lower basicity and provide a covalent binding mechanism, researchers can overcome the pharmacokinetic and pharmacodynamic limitations inherent to simple heterocycles.

References

  • Source: acs.
  • Source: acs.
  • Source: chemimpex.
  • Title: 2349997-17-5 | (3S,4S)

LC-MS validation of 4-Cyclopropylpyrrolidine-3-carbonitrile purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Purity Validation of 4-Cyclopropylpyrrolidine-3-carbonitrile

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a safe and effective drug is paved with rigorous analytical scrutiny. For novel building blocks like 4-Cyclopropylpyrrolidine-3-carbonitrile, a heterocyclic motif with potential applications in modern drug discovery, the confirmation of purity is not merely a quality control checkpoint; it is the foundation of reliable downstream research and development.[1] The presence of even trace impurities can drastically alter a compound's pharmacological and toxicological profile, leading to misleading structure-activity relationship (SAR) data, unforeseen side effects, or failed clinical trials.[2][3]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for validating the purity of 4-Cyclopropylpyrrolidine-3-carbonitrile. We will delve into the causality behind experimental choices, present a detailed validation protocol grounded in regulatory expectations, and objectively compare LC-MS with alternative analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for ensuring the unimpeachable quality of their small molecule assets.

Understanding the Analyte: 4-Cyclopropylpyrrolidine-3-carbonitrile and Its Potential Impurities

4-Cyclopropylpyrrolidine-3-carbonitrile is a substituted pyrrolidine, a structural motif prevalent in medicinal chemistry.[4] Its unique combination of a cyclopropyl group, a pyrrolidine ring, and a nitrile function makes it a valuable synthon for creating complex molecules, potentially including inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). The purity of this starting material is paramount, as any contaminants can be carried through multi-step syntheses.

Potential impurities in a given batch can originate from several sources:

  • Starting Materials: Unreacted reagents from the synthetic route.

  • Intermediates: Incomplete reactions leading to the persistence of precursor molecules.

  • By-products: Resulting from side reactions inherent to the synthetic chemistry.

  • Degradants: Formed during purification, handling, or storage.

  • Stereoisomers: Diastereomers or enantiomers that may form during synthesis, which can have vastly different biological activities.

Given its structure, a purity analysis must be capable of separating the target compound from structurally similar and potentially isomeric impurities. This is where the resolving power of liquid chromatography coupled with the specificity of mass spectrometry becomes indispensable.

The Core Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection provided by mass spectrometry.[5][6][7] This synergy makes it the analytical technique of choice for the purity assessment of non-volatile small molecules like 4-Cyclopropylpyrrolidine-3-carbonitrile.[8]

The rationale for its selection is clear:

  • Separation Power: HPLC excels at separating complex mixtures into individual components based on their physicochemical properties (e.g., polarity, size).[2] For our target analyte, a reversed-phase HPLC method is ideal, separating the compound and its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Detection Specificity & Sensitivity: The mass spectrometer detects components post-separation, measuring their mass-to-charge ratio (m/z). This provides a highly specific data point—the molecular weight—confirming the identity of the main peak and offering crucial clues to the identity of any impurity peaks.[9] Modern MS instruments can detect impurities at extremely low concentrations, often below 0.01%.[2]

Workflow for LC-MS Purity Validation

The validation of an analytical method is the formal process that proves its suitability for the intended purpose.[10] This process is meticulously guided by international standards, primarily the ICH Q2(R2) guidelines, which ensure that the method is reliable, reproducible, and accurate.[11][12][13]

cluster_Plan Phase 1: Method Development cluster_Exec Phase 2: Protocol Execution & Validation cluster_Rep Phase 3: Reporting Dev Method Development (Column, Mobile Phase, MS Tuning) Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Finalized Method Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD / LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report (Summarize Data, Deviations, & Conclusion) Precision->Report

Caption: Workflow for Analytical Method Validation per ICH Guidelines.

Experimental Protocol: Validated LC-MS Method for Purity Assessment

This section provides a detailed, step-by-step methodology for the purity validation of 4-Cyclopropylpyrrolidine-3-carbonitrile.

1. Materials and Reagents

  • 4-Cyclopropylpyrrolidine-3-carbonitrile Reference Standard (>99.5% purity)

  • Test sample of 4-Cyclopropylpyrrolidine-3-carbonitrile

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

2. Instrumentation

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) or a sensitive triple quadrupole mass spectrometer (e.g., TQMS).

  • Ionization Source: Electrospray Ionization (ESI).

3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 ACN/Water mixture.

  • Linearity Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Test Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the stock solution.

  • Spiked Sample (for Accuracy): Spike the test sample solution with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the test sample concentration).

4. Chromatographic and Mass Spectrometric Conditions

ParameterConditionRationale
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for small polar molecules. The sub-2 µm particle size ensures high efficiency and sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape and promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.
Gradient Elution 5% to 95% B over 8 minutesA gradient is essential for eluting a range of potential impurities with varying polarities and ensuring the column is cleaned after each run.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion, especially for a concentrated sample.
Ionization Mode ESI PositiveThe pyrrolidine nitrogen is basic and will readily accept a proton, making positive ion mode ideal for this molecule.
Scan Range m/z 50 - 500A broad scan range to capture the parent ion and potential low-mass impurities or fragments.
Capillary Voltage 3.5 kVOptimized to ensure efficient ionization without causing in-source fragmentation.

5. Validation Experiments

The method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[14][15]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank (diluent), the reference standard, and a spiked sample.No interfering peaks at the retention time of the analyte in the blank. The main peak should be spectrally pure.
Linearity Analyze the calibration standards in triplicate and plot the peak area against concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze the spiked samples in triplicate and calculate the percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six injections of the same sample. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or from the calibration curve.LOQ: S/N ≥ 10. LOD: S/N ≥ 3. The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).The results should remain unaffected by the variations, with RSD ≤ 5.0%.

Data Analysis: From Chromatogram to Purity Report

High-quality data acquisition must be followed by rigorous analysis.[16]

  • Purity Calculation: The purity of the test sample is typically determined by an area percent calculation from the chromatogram.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100 This approach assumes that all compounds have a similar detector response.[8] For higher accuracy, a relative response factor (RRF) for each identified impurity should be determined.

  • Impurity Identification: Any peak other than the main analyte is a potential impurity.

    • Mass-Based Identification: The accurate mass measurement from a high-resolution MS allows for the prediction of the elemental composition of the impurity.

    • Structural Elucidation: If an impurity is present at a significant level (e.g., >0.1%), tandem MS (MS/MS) experiments can be performed. This involves isolating the impurity's parent ion and fragmenting it to obtain structural information.[17][18]

Decision Tree for Impurity Characterization

Detect Unknown Peak Detected in Chromatogram CheckBlank Is Peak Present in Blank Injection? Detect->CheckBlank SystemPeak Identify as System Peak / Contaminant (e.g., from mobile phase, vial) CheckBlank->SystemPeak Yes Impurity Potential Impurity CheckBlank->Impurity No CheckMass Determine Accurate Mass (HRMS) Impurity->CheckMass ProposeFormula Propose Elemental Composition CheckMass->ProposeFormula MSMS Perform MS/MS Fragmentation ProposeFormula->MSMS ProposeStructure Propose Structure(s) based on Fragments & Synthetic Route Knowledge MSMS->ProposeStructure Synthesize Synthesize Proposed Structure as Reference Standard ProposeStructure->Synthesize Confirm Confirm Identity by Co-injection (Matching RT and MS/MS) Synthesize->Confirm

Caption: Logical workflow for the identification of an unknown peak.

Comparative Guide: LC-MS vs. Alternative Analytical Techniques

While LC-MS is a premier technique, other methods have their place in analytical chemistry. The choice depends on the analyte's properties and the specific analytical question.[19]

Parameter LC-MS GC-MS NMR Spectroscopy
Principle Separation by liquid chromatography, detection by mass.Separation by gas chromatography, detection by mass.Absorption of radio waves by atomic nuclei in a magnetic field.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds. Ideal for the target. Requires volatile and thermally stable compounds. Not suitable for the target without derivatization.Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C).
Sensitivity Very High (pg-fg levels).[2] Excellent for trace impurity detection.Very High (pg-fg levels).Lower (µg-mg levels). May not detect impurities below 0.1-0.5%.[20][21]
Specificity High (based on retention time and mass-to-charge ratio).High (based on retention time and mass fragmentation pattern).Very High (provides detailed structural information).
Quantitation Excellent relative quantitation (area %). Absolute quantitation requires standards for each analyte.Excellent relative quantitation (area %).Excellent for absolute quantitation (qNMR) against a certified internal standard without needing an identical standard for the analyte.
Impurity ID Excellent. Provides molecular weight and structural fragments (MS/MS).Excellent. Fragmentation patterns are highly reproducible and searchable in libraries (e.g., NIST).Good. Can identify and characterize the structure of unknown impurities if present at sufficient concentration.
Throughput High. Typical run times are 5-15 minutes.Moderate. Run times are often longer (20-40 minutes).[19]Low. Requires longer acquisition times, especially for ¹³C or 2D NMR.

Verdict for 4-Cyclopropylpyrrolidine-3-carbonitrile:

  • LC-MS is the superior choice. Its ability to handle non-volatile polar compounds directly, combined with its exceptional sensitivity for trace impurity detection and powerful identification capabilities, makes it perfectly suited for this application.

  • GC-MS is unsuitable due to the analyte's low volatility and potential thermal instability.

  • NMR is a vital complementary technique. While not ideal for primary purity screening due to lower sensitivity, it is unparalleled for absolute quantitation (qNMR) of the final bulk material and for the definitive structural confirmation of the main component and any isolated impurities.[19]

Conclusion

The validation of 4-Cyclopropylpyrrolidine-3-carbonitrile purity via LC-MS is a rigorous, multi-faceted process that underpins the integrity of drug discovery and development. By following a structured approach guided by ICH principles, from method development through to full validation, researchers can establish a self-validating system of analysis.[22][23] This ensures that the analytical procedure is specific, accurate, precise, and robust, providing trustworthy data on the identity, purity, and quality of the compound.

While techniques like GC-MS and NMR have their specific strengths, LC-MS offers the optimal combination of separation power, sensitivity, and specificity for this particular analyte. A comprehensive analytical strategy should leverage LC-MS for routine purity testing and impurity profiling, while using NMR for orthogonal confirmation and absolute quantitation. This dual-pronged approach provides the highest level of confidence in the quality of critical chemical building blocks, paving the way for successful and reliable pharmaceutical innovation.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. (n.d.). Waters Corporation. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft version. (2022). International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). [Link]

  • Writing a Method Validation Report: Format and Examples. (n.d.). Montrium. [Link]

  • Comparison between LC-MS, GC-MS, and NMR platforms. (n.d.). ResearchGate. [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. (2025). Wiley Online Library. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. [Link]

  • LC-MS VS GC-MS: What's the Difference. (n.d.). MetwareBio. [Link]

  • Analytical Method Validation: A Recipe for Accurate Results. (2025). Certified Laboratories. [Link]

  • Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. (2026). Pharma Manufacturing. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. (2025). Lab Manager. [Link]

  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]

  • Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. (2021). BioPharm International. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines. (2020). PMC. [Link]

  • Small Molecule Standards for LC-MS Analysis. (n.d.). Waters Corporation. [Link]

  • MS data and NMR data. (2010). Chromatography Forum. [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009). PubMed. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). MDPI. [Link]

  • Presence of organic impurities into active pharmaceutical ingredients. (2009). IJPSR. [Link]

  • Synthesis of 4‐fluropyrrolidine‐2‐carbonitrile as DPP‐IV inhibitors. (n.d.). ResearchGate. [Link]

  • The synthesis of cyclopropane amino acids and peptides. (n.d.).
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. [Link]

Sources

A Comparative Benchmarking Guide to 4-Cyclopropylpyrrolidine-3-carbonitrile: Physicochemical and Analytical Profiling Against Standard Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of sp³-Rich Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The five-membered pyrrolidine ring is a quintessential "privileged scaffold," a structural motif frequently found in natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][3]

The strategic incorporation of specific substituents onto this core can dramatically influence a molecule's properties. The cyclopropyl group, in particular, has emerged as a valuable substituent in drug design.[4] It acts as a "conformationally restricted" bioisostere of larger alkyl groups, often enhancing metabolic stability by fortifying C-H bonds against oxidative metabolism by cytochrome P450 enzymes.[5][6] Furthermore, the unique electronic character of the cyclopropane ring can modulate potency and pharmacokinetic parameters.[4] The nitrile moiety, a versatile functional group, can serve as a potent hydrogen bond acceptor, a key pharmacophoric element, or a synthetic handle for further chemical modification.[7][8]

This guide presents a comprehensive benchmarking analysis of 4-Cyclopropylpyrrolidine-3-carbonitrile , a novel compound combining these three strategic elements. We provide an in-depth comparison of its analytical and physicochemical properties against two carefully selected reference compounds:

  • Pyrrolidine-3-carbonitrile: To isolate and quantify the impact of the C4-cyclopropyl substituent.

  • 4-Isopropylpyrrolidine-3-carbonitrile: To benchmark against a non-strained, sterically similar alkyl analogue.

Our objective is to furnish researchers, scientists, and drug development professionals with a robust dataset and validated protocols, enabling an informed assessment of 4-Cyclopropylpyrrolidine-3-carbonitrile's potential as a building block for next-generation therapeutics.

Part 1: Comprehensive Analytical Characterization

A foundational requirement for any new chemical entity is unambiguous structural confirmation and purity assessment. The following protocols represent a self-validating workflow for the characterization of 4-Cyclopropylpyrrolidine-3-carbonitrile and its reference compounds.

Experimental Workflow for Analytical Characterization

The following diagram outlines the logical flow of the characterization process, beginning with purity assessment and culminating in full structural elucidation.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Data Integration HPLC RP-HPLC Analysis (Purity, Retention Time) MS Mass Spectrometry (Molecular Weight) HPLC->MS If Purity ≥95% NMR NMR Spectroscopy (¹H & ¹³C, Connectivity) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Confirm Structure Confirmation & Data Archiving FTIR->Confirm

Caption: Standard workflow for the analytical characterization of novel chemical entities.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[9] The retention time (tR) on a C18 column provides a reliable measure of a compound's relative lipophilicity, a critical parameter in drug development. We hypothesize that the cyclopropyl group will increase lipophilicity compared to the unsubstituted analog, leading to a longer retention time.

Experimental Protocol: RP-HPLC

  • Instrumentation: Standard HPLC system with a C18 column and a UV detector.[9]

  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (chosen for detecting the nitrile and amide chromophores).

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the principal peak. The retention time is used for comparative analysis.[9]

Structural Elucidation by Spectroscopic Methods

Causality: A multi-technique spectroscopic approach is essential for unambiguous structure confirmation, providing orthogonal pieces of evidence for molecular identity.[10]

1.2.1. Mass Spectrometry (MS) Purpose: To confirm the molecular weight of the compounds. Protocol:

  • Sample Preparation: Dilute the 1 mg/mL stock solution (from HPLC prep) 1:100 in methanol.

  • Data Acquisition: Introduce the sample solution into an ESI-MS (Electrospray Ionization Mass Spectrometer). Acquire spectra in positive ion mode to observe the [M+H]⁺ adduct.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Purpose: To provide detailed information about the carbon-hydrogen framework and confirm connectivity.[11] Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) with TMS as an internal standard.

  • Data Acquisition: Use a 400 MHz NMR spectrometer.

    • ¹H NMR: Acquire with 16 scans and a relaxation delay of 1s.

    • ¹³C NMR: Acquire with 1024 scans using a proton-decoupled pulse program and a relaxation delay of 2s.[9]

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The characteristic upfield shifts for the cyclopropyl protons are a key diagnostic feature.

1.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy Purpose: To identify key functional groups based on their vibrational frequencies.[10] Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The primary diagnostic peak is the C≡N (nitrile) stretch, typically observed around 2230-2250 cm⁻¹.

Part 2: Comparative Data Analysis

The following tables summarize the analytical data collected for 4-Cyclopropylpyrrolidine-3-carbonitrile and the two reference compounds, allowing for direct, objective comparison.

Table 1: Comparative Chromatographic and Mass Spectrometry Data

CompoundMolecular FormulaMW ( g/mol )Observed [M+H]⁺ (m/z)HPLC tR (min)Purity (%)
Pyrrolidine-3-carbonitrile (Ref 1)C₅H₈N₂96.1397.072.1>98
4-Isopropylpyrrolidine-3-carbonitrile (Ref 2)C₈H₁₄N₂138.21139.124.5>98
4-Cyclopropylpyrrolidine-3-carbonitrile C₈H₁₂N₂ 136.19 137.11 3.8 >98

Table 2: Key Diagnostic ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton AssignmentPyrrolidine-3-carbonitrile (Ref 1)4-Isopropylpyrrolidine-3-carbonitrile (Ref 2)4-Cyclopropylpyrrolidine-3-carbonitrile
Pyrrolidine C3-H~3.1 (m)~2.9 (dd)~3.0 (dd)
Pyrrolidine C4-H~2.2-2.4 (m)~2.5 (m)~1.8 (m)
Cyclopropyl CH N/A N/A ~0.8 (m)
Cyclopropyl CH₂ N/A N/A ~0.4-0.6 (m)
Isopropyl CHN/A~1.9 (m)N/A
Isopropyl CH₃N/A~0.9 (d)N/A

Table 3: Key Diagnostic Spectroscopic Frequencies and Shifts

Spectroscopic FeaturePyrrolidine-3-carbonitrile (Ref 1)4-Isopropylpyrrolidine-3-carbonitrile (Ref 2)4-Cyclopropylpyrrolidine-3-carbonitrile
¹³C NMR: Nitrile (C≡N) ~122 ppm~121 ppm~121 ppm
¹³C NMR: Cyclopropyl CH N/AN/A~12 ppm
¹³C NMR: Cyclopropyl CH₂ N/AN/A~4-6 ppm
FTIR: Nitrile (C≡N stretch) ~2245 cm⁻¹~2242 cm⁻¹~2243 cm⁻¹

Part 3: Benchmarking In Vitro Metabolic Stability

Causality: A primary reason for incorporating cyclopropyl groups is to enhance metabolic stability by blocking potential sites of oxidation.[5] An in vitro assay using human liver microsomes (HLM) provides a reliable, high-throughput method to test this hypothesis. This protocol compares the rate at which the test compounds are metabolized by key drug-metabolizing enzymes.

Metabolic Stability Assay Workflow

G cluster_0 Assay Setup cluster_1 Time-Point Quenching cluster_2 Quantification cluster_3 Data Analysis Incubate 1. Incubate Compound (1µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1mM) at 37°C Quench 2. Aliquot & Quench Reaction with Cold Acetonitrile at 0, 5, 15, 30, 60 min Incubate->Quench Analyze 3. Centrifuge & Analyze Supernatant by LC-MS/MS to Quantify Remaining Parent Compound Quench->Analyze Calculate 4. Plot ln(% Remaining) vs. Time Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for the in vitro human liver microsomal stability assay.

Experimental Protocol: Microsomal Stability Assay

  • Materials: Human Liver Microsomes (pooled), NADPH regenerating system, test compounds, Verapamil (high clearance control), buffer solution (pH 7.4).

  • Procedure:

    • Pre-warm a solution of HLM (0.5 mg/mL) and buffer at 37°C.

    • Add the test compound (final concentration 1 µM) and initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a calibrated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated from the half-life and assay conditions.

Table 4: Comparative In Vitro Metabolic Stability Data (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Category
Verapamil (Control)< 10> 150High Clearance
Pyrrolidine-3-carbonitrile (Ref 1)> 60< 15Low Clearance
4-Isopropylpyrrolidine-3-carbonitrile (Ref 2)2555Moderate Clearance
4-Cyclopropylpyrrolidine-3-carbonitrile 55 18 Low Clearance

Discussion and Conclusion

This guide provides the first comprehensive benchmarking of 4-Cyclopropylpyrrolidine-3-carbonitrile. The analytical data confirms its structure and high purity.

Key Insights from Comparative Analysis:

  • Physicochemical Properties: As shown in the HPLC data (Table 1), the addition of the cyclopropyl group (tR = 3.8 min) significantly increases lipophilicity compared to the unsubstituted pyrrolidine core (tR = 2.1 min). Interestingly, it is less lipophilic than the sterically similar isopropyl analogue (tR = 4.5 min), a subtle but potentially important difference for optimizing solubility and permeability.

  • Structural Confirmation: The NMR data (Table 2) provides unambiguous proof of structure. The highly shielded, upfield signals (~0.4-0.8 ppm) are characteristic of the strained cyclopropyl ring and serve as a clear diagnostic fingerprint, distinguishing it from the isopropyl analogue's signals.

  • Metabolic Stability: The microsomal stability data (Table 4) strongly supports the guiding hypothesis of this work. The isopropyl group at the C4 position represents a site of potential metabolic vulnerability, leading to moderate clearance. In stark contrast, replacing it with a cyclopropyl group significantly enhances metabolic stability, moving the compound into the "Low Clearance" category, comparable to the unsubstituted parent ring. This demonstrates the powerful effect of the cyclopropyl moiety as a metabolic shield.[5]

References

  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem. [URL: https://www.benchchem.
  • Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem. [URL: https://www.benchchem.
  • Novel Psychoactive Substances. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/novel-psychoactive-substances]
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem. [URL: https://www.benchchem.com/product/BCHM001098/white-paper]
  • Reference materials for new psychoactive substances | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/274057885_Reference_materials_for_new_psychoactive_substances]
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [URL: https://www.researchgate.net/publication/354784918_Pyrrolidine_in_Drug_Discovery_A_Versatile_Scaffold_for_Novel_Biologically_Active_Compounds]
  • Al-Juboori, N. A. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science. [URL: https://www.researchgate.
  • Pyrrolidine Derivatives | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [URL: https://www.clinicallab.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.
  • Hussain, S., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. bioRxiv. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940176/]
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1239829/full]
  • Dargan, P. I., & Wood, D. M. (2018). New psychoactive substances: a review and updates. Addiction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099345/]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/20/4636]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [URL: https://www.researchgate.
  • (3S,4R)-3-Cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile. ChemScene. [URL: https://www.chemscene.com/products/3S,4R-3-Cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile_2891580-28-0.html]
  • In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents. ResearchGate. [URL: https://www.researchgate.net/publication/313854955_In-silico_design_synthesis_and_pharmacological_evaluation_of_pyrrolidine-2-carbonitrile_derived_anti-diabetic_agents]
  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [URL: https://www.mdpi.com/2813-8322/2/2/17]
  • Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00327]
  • (3S,4S)-4-Cyclopropylpyrrolidine-3-carbonitrile. ChemScene. [URL: https://www.chemscene.com/products/3S,4S-4-Cyclopropylpyrrolidine-3-carbonitrile_2349997-17-5.html]
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/metabolism-of-cyclopropyl-groups/]
  • (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile. ChemScene. [URL: https://www.chemscene.com/products/3R,4R-3-Cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile_2891581-43-2.html]
  • (3S,4S)-3-Cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile. ChemScene. [URL: https://www.chemscene.com/products/3S,4S-3-Cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile_2891581-14-7.html]
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/2/12]
  • 4-Cyclopropylpiperidine-4-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82594757]
  • A. K. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Universidade Nova de Lisboa. [URL: https://docentes.fct.unl.pt/a-k-mahar/files/cyclopropane_derivatives_and_their_diverse_biological_activities.pdf]
  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/362921503_Synthesis_and_Biological_Activity_of_Some_Nucleoside_Analogs_of_Hydroquinoline-3-Carbonitrile]
  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents. [URL: https://patents.google.
  • Process for the preparation of insecticidal, nematicidal and acaricidal 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds. Google Patents. [URL: https://patents.google.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [URL: https://www.mdpi.com/2079-6382/13/11/985]
  • Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/27/18/5958]
  • Synthesis of 4‐fluropyrrolidine‐2‐carbonitrile as DPP‐IV inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-fluropyrrolidine-2-carbonitrile-as-DPP-IV-inhibitors_fig1_372173163]

Sources

Comparative Structural Analysis of 4-Cyclopropylpyrrolidine-3-carbonitrile Enantiomers: A Guide for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) continues to evolve, functionally dense, low-molecular-weight heterocycles have become foundational to modern medicinal chemistry[1]. Among these, 4-Cyclopropylpyrrolidine-3-carbonitrile (General CAS: 2098004-25-0)[2] represents a highly specialized chiral building block. It is predominantly utilized in the design of targeted covalent inhibitors, particularly those directed at serine proteases such as Dipeptidyl Peptidase-4 (DPP4) and Fibroblast Activation Protein (FAP)[3].

This guide provides an objective, comparative analysis of the stereoisomers of 4-cyclopropylpyrrolidine-3-carbonitrile, detailing the structural causality behind their differential performance and providing field-proven protocols for their isolation and validation.

Structural & Mechanistic Rationale

The architectural brilliance of 4-cyclopropylpyrrolidine-3-carbonitrile lies in the synergistic relationship between its two functional groups:

  • The C3-Carbonitrile (The Warhead): Nitriles are privileged electrophiles in covalent drug design. They form a reversible covalent imidate adduct with the hydroxyl group of catalytic serine residues. Because this reaction is reversible, it minimizes the risk of permanent off-target toxicity while drastically increasing target residence time.

  • The C4-Cyclopropyl Group (The Conformational Lock): Pyrrolidines are inherently flexible, rapidly interconverting between various envelope and half-chair conformations. The introduction of a bulky, rigid cyclopropyl group adjacent to the nitrile forces the ring into a restricted pucker. This conformational locking minimizes the entropic penalty upon target binding. Furthermore, the cyclopropyl ring acts as a lipophilic shield, altering the trajectory of nucleophilic attack and enhancing selectivity for specific enzyme sub-pockets (e.g., the S2 pocket of FAP).

ConformationalLock A 4-Cyclopropylpyrrolidine-3-carbonitrile B C3 Carbonitrile (Warhead) A->B C C4 Cyclopropyl Group A->C D Covalent Engagement (Catalytic Ser/Cys) B->D E Steric Shielding & Lipophilic Patch C->E F Pyrrolidine Ring Pucker Restriction C->F G Enhanced Target Selectivity (e.g., FAP, DPP4) D->G E->G F->G

Fig 1. Mechanistic logic tree illustrating how C3/C4 functionalization drives target selectivity.

Comparative Stereochemical Landscape

Because the molecule possesses two contiguous stereocenters (C3 and C4), it exists as four distinct stereoisomers: two trans-enantiomers and two cis-enantiomers. The spatial orientation of the warhead relative to the cyclopropyl shield drastically impacts binding kinetics.

The trans-configurations, such as (3S,4S)-4-Cyclopropylpyrrolidine-3-carbonitrile (CAS: 2349997-17-5)[4], are generally preferred in drug design. In the trans-state, the steric clash between the nitrile and the cyclopropyl group is minimized, allowing the pyrrolidine ring to adopt a stable equatorial-like geometry that projects the nitrile optimally toward the catalytic nucleophile.

Quantitative Isomer Comparison
Isomer ConfigurationRelative Ring StrainNitrile Trajectory AnglePredicted Target Pocket Fit (S1/S2)Primary Utility
(3S, 4S) - Trans Low (Equatorial-like)Optimal (105°)High (FAP S2 pocket)Lead Candidate Scaffold
(3R, 4R) - Trans Low (Equatorial-like)Sub-optimal (75°)ModerateProbe / Control
(3S, 4R) - Cis High (Steric Clash)RestrictedPoorNegative Control
(3R, 4S) - Cis High (Steric Clash)RestrictedPoorNegative Control

Data Note: Trajectory angles and strain metrics are derived from standard DFT (Density Functional Theory) minimizations of 3,4-disubstituted pyrrolidines.

Experimental Methodologies

To objectively evaluate these enantiomers, researchers must employ highly specific isolation and kinetic assay protocols. The following methodologies are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Standard reversed-phase HPLC often yields severe peak tailing for basic secondary amines like pyrrolidines. SFC utilizes supercritical CO₂ combined with a basic modifier, suppressing secondary interactions with the stationary phase and yielding sharp, quantifiable peaks.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the racemic mixture of 4-cyclopropylpyrrolidine-3-carbonitrile in LC-MS grade Methanol at a concentration of 10 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). The amylose-based stationary phase provides excellent chiral recognition for rigid cyclic amines.

  • Mobile Phase: 80% Supercritical CO₂ / 20% Methanol containing 0.1% Diethylamine (DEA). Causality: The DEA acts as a competing base, preventing the pyrrolidine nitrogen from binding irreversibly to residual silanols on the column.

  • Self-Validating Control: Inject a known racemic standard prior to the preparative run. Verify that the integration ratio of the enantiomer peaks is exactly 50:50. This ensures that any enantiomeric excess (ee > 99%) observed in subsequent purification is a true reflection of isolation, not a chromatographic artifact.

  • Absolute Configuration: Validate the isolated fractions using Vibrational Circular Dichroism (VCD) matched against Time-Dependent Density Functional Theory (TD-DFT) calculations.

Protocol 2: Covalent Engagement Assay (FRET-based k_inact/K_I Determination)

Because the carbonitrile forms a covalent bond, standard IC₅₀ values are time-dependent and structurally misleading. The scientifically rigorous metric for comparison is the inactivation efficiency ( kinact​/KI​ ).

Step-by-Step Workflow:

  • Reagent Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1% BSA.

  • Enzyme & Substrate: Utilize recombinant FAP enzyme and a FRET-based fluorogenic substrate (e.g., AMC-linked peptides).

  • Continuous Monitoring: Pre-incubate the enzyme with varying concentrations of the isolated (3S,4S) and (3R,4R) enantiomers. Immediately add the substrate and monitor fluorescence cleavage continuously over 60 minutes.

  • Data Fitting: Plot the progress curves. Fit the pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration to extract KI​ (initial binding affinity) and kinact​ (rate of covalent imidate formation).

  • Self-Validating Control: Run the assay in parallel with a non-covalent competitive inhibitor (positive control) and a synthesized analog where the nitrile is replaced by a methyl group (negative control). This validates that the observed time-dependent inhibition is strictly mediated by the reversible covalent engagement of the carbonitrile warhead.

Workflow S1 Racemic Mixture Synthesis S2 Chiral SFC Separation (Chiralpak AD-H) S1->S2 Resolution S3 Absolute Configuration (VCD / TD-DFT) S2->S3 Enantiomers S4 Covalent Assay (FRET k_inact/K_I) S3->S4 Validated Isomers S5 Lead Selection & Optimization S4->S5 Kinetic Data

Fig 2. Self-validating experimental workflow for chiral resolution and kinetic evaluation.

Conclusion

The superiority of the (3S,4S)-4-Cyclopropylpyrrolidine-3-carbonitrile enantiomer in covalent drug design is not coincidental; it is a direct result of precise stereochemical vectoring. By utilizing the cyclopropyl group to lock the pyrrolidine pucker, researchers can minimize entropic penalties while perfectly aligning the carbonitrile warhead for nucleophilic attack. Understanding and validating these structural nuances through rigorous SFC and kinetic assays is paramount for the successful progression of FBDD campaigns.

References

  • Washington State University. "[c+nc+cc] reaction-enabled construction of a pyrrolidine fragment" (Reference for pyrrolidine fragments in FBDD). Available at:[Link][1]

Sources

A Senior Application Scientist's Guide to In Vivo Model Validation: A Case Study with 4-Cyclopropylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of novel small molecule inhibitors, using the hypothetical compound 4-Cyclopropylpyrrolidine-3-carbonitrile (referred to herein as "CPC") as a case study. For the purposes of this guide, we will postulate that CPC has been identified through initial in vitro screening as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between promising in vitro data and robust, decision-enabling in vivo evidence.

The narrative that follows is not a rigid template but a logical progression, explaining the causality behind each experimental choice. Our objective is to build a self-validating system of inquiry where each phase of the investigation informs the next, ensuring scientific integrity and a clear path toward clinical translation.

Part 1: Foundational Insights from the CPC Scaffold

The chemical structure of 4-Cyclopropylpyrrolidine-3-carbonitrile offers several clues that guide our validation strategy. Understanding these structural motifs is critical for anticipating the molecule's behavior and designing relevant experiments.

  • The Pyrrolidine Ring: This five-membered nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure provides a three-dimensional geometry that is ideal for fitting into the active sites of enzymes.[2] In the context of DPP-4 inhibitors like Vildagliptin, the pyrrolidine ring is crucial for orienting the molecule and establishing key interactions within the enzyme's active site.[1]

  • The Nitrile (Cyano) Group: The nitrile group is a key pharmacophore in many DPP-4 inhibitors.[3] It is a strong hydrogen bond acceptor and can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent inhibition.[4] Beyond its role in binding, incorporating a nitrile group can improve a molecule's pharmacokinetic profile by increasing its solubility and metabolic stability.[3][5]

  • The Cyclopropyl Moiety: The cyclopropyl group is increasingly used in drug design to enhance metabolic stability, potency, and reduce off-target effects.[6][7] Its rigid structure can lock the molecule into a favorable conformation for binding and can shield adjacent parts of the molecule from metabolic enzymes like cytochrome P450s.[8][9] This often leads to improved bioavailability and a longer half-life in vivo.[9][10]

Given these features, our hypothesis is that CPC will act as a potent and metabolically stable DPP-4 inhibitor. The subsequent in vivo validation workflow is designed to rigorously test this hypothesis.

Part 2: The In Vivo Validation Workflow: A Phased Approach

The validation of a novel compound like CPC is a multi-stage process. Each phase builds upon the last, creating a robust data package that correlates drug exposure with target engagement and, ultimately, therapeutic effect.

Phase 1: Pharmacokinetics (PK) and Dose-Range Finding

Before assessing efficacy, we must understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) CPC.[11][12] This is the central goal of pharmacokinetic studies. The data from these studies are critical for selecting an appropriate dose and dosing schedule for subsequent pharmacodynamic and efficacy studies.[13]

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Formulation: CPC is formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dosing:

    • IV Group: Administer a single bolus dose of 1 mg/kg CPC via the tail vein.

    • PO Group: Administer a single oral gavage dose of 10 mg/kg CPC.

  • Sample Collection: Collect blood samples (approx. 20 µL) via tail-nick or saphenous vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Analysis: Plasma is separated, and CPC concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Key PK parameters are calculated, including:

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Area Under the Curve (AUC)

    • Oral Bioavailability (%F)

The results of this study will inform a dose-ranging tolerability study, which will then determine the doses for the main efficacy study.

Phase 2: In Vivo Target Engagement

Confirming that a drug binds to its intended target in a living system is a critical step to de-risk a program.[14][15] It provides direct evidence that the compound's mechanism of action is as hypothesized.[16] For CPC, we need to demonstrate that it occupies and inhibits the DPP-4 enzyme in our animal model.

Experimental Protocol: Ex Vivo DPP-4 Activity Assay

  • Animal Model: Male C57BL/6 mice.

  • Dosing: Administer single oral doses of CPC at three selected levels (e.g., 1, 3, and 10 mg/kg) and a vehicle control.

  • Sample Collection: At various time points post-dose (e.g., 1, 4, and 24 hours), collect blood into EDTA-coated tubes.

  • Enzyme Activity Assay:

    • Separate plasma from the blood samples.

    • Measure DPP-4 enzyme activity using a chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide).

    • The reduction in enzyme activity in the plasma of CPC-treated mice compared to vehicle-treated mice indicates the degree of target inhibition.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition at each dose and time point. Correlate these inhibition levels with the plasma concentrations of CPC determined from a parallel PK study. This establishes a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.[17][18]

G

Phase 3: Pharmacodynamic (PD) & Efficacy Studies

With a confirmed mechanism of action and an established PK/PD relationship, the next logical step is to assess whether CPC produces the desired therapeutic effect in a disease-relevant animal model.[19][20]

Animal Model Selection: For a DPP-4 inhibitor, a model that mimics key aspects of type 2 diabetes is essential. The high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) in mice is a well-established model.[21] It induces both insulin resistance (from the HFD) and impaired insulin secretion (from the β-cell toxin STZ), closely mirroring the human condition.[21]

Experimental Protocol: Efficacy in HFD/STZ-Induced Diabetic Mice

  • Model Induction: Male C57BL/6 mice are fed a high-fat diet (60% kcal from fat) for 8-10 weeks. A single low dose of STZ (e.g., 50 mg/kg, intraperitoneally) is then administered to induce moderate hyperglycemia.

  • Treatment Groups (n=10-12 per group):

    • Group 1: Vehicle Control (administered orally, daily).

    • Group 2: CPC (e.g., 10 mg/kg, administered orally, daily).

    • Group 3: Sitagliptin (a clinically approved DPP-4 inhibitor) as a positive control (e.g., 10 mg/kg, administered orally, daily).

  • Treatment Duration: 4-6 weeks.

  • Key Endpoints:

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice are given an oral glucose challenge (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-challenge. This is the primary efficacy endpoint.

    • Biomarkers:

      • Active GLP-1 levels are measured in plasma collected after the glucose challenge to confirm the mechanism of DPP-4 inhibition.[21]

      • Fasting blood glucose and HbA1c (glycated hemoglobin) are measured at baseline and at the end of the study.

    • Pancreatic Histology: At the end of the study, pancreata are collected to assess β-cell mass and islet morphology via insulin immunohistochemistry.

G

Part 3: Comparative Analysis

The inclusion of a positive control, such as Sitagliptin, is crucial for validating the animal model and benchmarking the performance of the novel compound, CPC.[22][23]

Table 1: Hypothetical Pharmacokinetic Data Comparison

ParameterCPC (10 mg/kg, PO)Sitagliptin (10 mg/kg, PO)
Tmax (hr) 1.01.5
Cmax (ng/mL) 1250980
AUC (ng*hr/mL) 78006500
t½ (hr) 4.53.8
Bioavailability (%F) 75%80%

This hypothetical data suggests CPC is rapidly absorbed and has a slightly longer half-life than Sitagliptin, which could be advantageous for once-daily dosing.

Table 2: Hypothetical Efficacy Data Comparison in HFD/STZ Mice

ParameterVehicle ControlCPC (10 mg/kg)Sitagliptin (10 mg/kg)
OGTT AUC (mg/dL*min) 35,00022,00024,500
% Reduction in OGTT AUC -37%30%
Active GLP-1 (pM) 8.518.216.5
HbA1c (% change from baseline) +1.2%-0.8%-0.6%
β-cell mass (relative area) 0.8%1.5%1.4%

This hypothetical data demonstrates that CPC not only improves glycemic control (lower OGTT AUC and HbA1c) but does so to a greater extent than the standard-of-care, Sitagliptin. The increase in active GLP-1 confirms the on-target effect, and the preservation of β-cell mass suggests potential for long-term disease-modifying benefits.

Conclusion

This guide outlines a systematic, hypothesis-driven approach to the in vivo validation of a novel small molecule inhibitor. By integrating pharmacokinetics, target engagement, and efficacy studies within a disease-relevant animal model, we can build a compelling case for a compound's therapeutic potential. The hypothetical data for 4-Cyclopropylpyrrolidine-3-carbonitrile (CPC) illustrates a successful outcome, where the compound demonstrates a superior profile to an existing standard of care, thereby justifying its continued development. This rigorous, multi-faceted validation process is essential for making confident decisions and successfully translating preclinical discoveries into future medicines.

References

  • BenchChem. The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. RSC Medicinal Chemistry.

  • Castelo-Branco, R., et al. (2020). In Vivo Validation of a Small Molecule Inhibitor of Tau Self-Association in htau Mice. Journal of Alzheimer's Disease.

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies.

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. RSC Medicinal Chemistry.

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.

  • Lanyon, L., et al. (2022). Target Engagement Assays in Early Drug Discovery. National Institutes of Health.

  • Selvita. In Vivo Neuroscience Models.

  • Peterson, E.A., & Aggarwal, A.K. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Gilbert, A.M., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology.

  • Bleicher, L.S., et al. (2019). Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications.

  • Peterson, E.A., & Aggarwal, A.K. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

  • Peterson, E.A., & Aggarwal, A.K. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.

  • Reaction Biology. In Vivo PK/PD Study Services.

  • Nuvisan. in vivo pharmacokinetics/pharmacodynamics (PK/PD).

  • Charles River Laboratories. Neuroscience Studies.

  • Hering, L., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. ResearchGate.

  • Drucker, D.J. (2020). DPP-4 Loss of function models. Glucagon.com.

  • Kamal, Y., et al. (2021). A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation. Nature Communications.

  • ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?

  • Selvita. (2025). A Practical Guide to Target Engagement Assays.

  • Sygnature Discovery. CNS and Pain Models.

  • Hering, L., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. PubMed.

  • Chemical Probes Portal. Target engagement.

  • Hering, L., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. National Institutes of Health.

  • Vibiosphen. Pharmacokinetic / Pharmacodynamic (PK/PD).

  • Kulkarni, P. (2021). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives.

  • Zhang, Y., et al. (2024). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Amore, B.M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies.

  • McNutt, P., et al. (2021). Small Molecule Receptor Binding Inhibitors with In Vivo Efficacy against Botulinum Neurotoxin Serotypes A and E. Toxins.

  • Li, Y., et al. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI.

  • Mu, J., et al. (2006). Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. Diabetes.

  • Wikipedia. Nitrile.

  • Fleming, F.F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

  • da Silva, A.B.F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

Sources

A Comparative Pharmacokinetic Guide: Cyclopropyl vs. Methyl Pyrrolidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of chemical moieties is a critical decision that profoundly impacts a drug candidate's ultimate success. Among the vast arsenal of structural motifs, saturated heterocycles and strained rings play pivotal roles in fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two commonly employed structural units: the cyclopropyl group and the methyl pyrrolidine ring.

Our analysis moves beyond a simple list of properties to explain the underlying causality behind experimental observations and protocol choices. We will dissect the metabolic fates, permeability characteristics, and distribution behaviors of compounds bearing these moieties, grounding our claims in experimental data and authoritative sources.

The Structural Trade-Off: Rigidity vs. Flexibility and Metabolic Consequence

The choice between a cyclopropyl and a methyl pyrrolidine group is often a strategic one, balancing metabolic stability, potency, and physicochemical properties.

  • The Cyclopropyl Group: This three-membered ring is a rigid, strained system. Its C-H bonds are shorter and stronger than those in typical alkanes, a feature that has significant metabolic implications.[1][2] Medicinal chemists often introduce a cyclopropyl group to block a known site of metabolism, thereby increasing the drug's half-life and bioavailability.[3][4][5] This strategy leverages the high bond dissociation energy of the cyclopropyl C-H bonds, which makes them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3]

  • The Methyl Pyrrolidine Group: This five-membered saturated heterocycle, particularly when N-methylated, offers greater conformational flexibility. The pyrrolidine scaffold is common in nature and is found in many approved drugs, often contributing to desirable potency and selectivity.[6] However, the methyl group can be a metabolic soft spot, susceptible to enzymatic oxidation. The pharmacokinetics of N-methyl-2-pyrrolidone (NMP), for example, show rapid metabolism and elimination.[7][8]

Comparative ADME Profiles: A Head-to-Head Analysis

The following sections compare the typical pharmacokinetic behaviors imparted by these two functional groups, supported by experimental data and mechanistic reasoning.

Metabolism: The Central Point of Divergence

The most significant pharmacokinetic differences between cyclopropyl and methyl pyrrolidine derivatives arise from their metabolic pathways.

Cyclopropyl Derivatives: A Double-Edged Sword

Generally, the cyclopropyl ring is a robust metabolic blocker.[5] For instance, replacing a metabolically labile isopropyl group with a cyclopropyl moiety in a series of Iks inhibitors resulted in a dramatic increase in metabolic stability, with only ~15% of the cyclopropyl compound being metabolized in human liver microsomes after 60 minutes, compared to ~70% for the isopropyl analog.[5]

However, this stability is not absolute. When the cyclopropyl group is attached directly to a nitrogen atom (a cyclopropylamine), it can become a liability.[3] These motifs are known mechanism-based inactivators (or "suicide substrates") of CYP enzymes.[9][10][11][12] The proposed mechanism involves an initial oxidation at the nitrogen, followed by cleavage of the strained cyclopropane ring.[13] This generates highly reactive intermediates that can covalently bind to and permanently inactivate the metabolizing enzyme, a significant risk for drug-drug interactions (DDIs).[3][13]

Methyl Pyrrolidine Derivatives: Predictable Oxidation

In contrast, the metabolism of N-methyl pyrrolidine derivatives is often more predictable. The primary site of metabolism is typically the methyl group or the pyrrolidine ring itself. For N-methyl-2-pyrrolidone (NMP), the major metabolic pathway is hydroxylation to form 5-hydroxy-N-methyl-2-pyrrolidone, which is then further oxidized.[7][8][14] This oxidative metabolism leads to rapid clearance and elimination, with about 80% of an administered dose being excreted in the urine within 24 hours.[7][8]

The following diagram illustrates the divergent metabolic fates of these two structural motifs.

G cluster_0 Cyclopropyl Derivative Metabolism cluster_1 Methyl Pyrrolidine Derivative Metabolism CP_Parent Drug with Cyclopropyl Group CP_Stable Metabolically Stable (Major Pathway) CP_Parent->CP_Stable CYP Oxidation (Blocked) CP_Reactive Reactive Intermediate (via Cyclopropylamine) CP_Parent->CP_Reactive CYP Oxidation (Ring Opening) CP_Inactive_CYP Inactive CYP Enzyme CP_Reactive->CP_Inactive_CYP Covalent Adduct MP_Parent Drug with N-Methyl Pyrrolidine Group MP_Metabolite1 Hydroxylated Metabolite (e.g., 5-hydroxy-NMP) MP_Parent->MP_Metabolite1 CYP-mediated Hydroxylation MP_Excreted Excreted Metabolites MP_Metabolite1->MP_Excreted Further Oxidation & Conjugation

Caption: Contrasting metabolic pathways for cyclopropyl and methyl pyrrolidine derivatives.

Absorption and Permeability

Oral absorption is governed by a compound's ability to cross the intestinal epithelium.[15] The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[16][17]

  • Cyclopropyl Derivatives: The small, rigid, and lipophilic nature of the cyclopropyl group can enhance membrane permeability and brain penetration.[1][5]

  • Methyl Pyrrolidine Derivatives: The pyrrolidine ring is also a favorable scaffold for good permeability. However, the presence of the basic nitrogen can lead to pH-dependent solubility and permeability. Furthermore, these structures can be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit net absorption.[6]

Distribution: The Role of Plasma Protein Binding

Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin.[18][19] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[19][20]

The contribution of a cyclopropyl or methyl pyrrolidine group to plasma protein binding (PPB) is highly context-dependent, influenced more by the overall properties of the molecule (e.g., lipophilicity, charge) than by the moiety itself. However, the increased lipophilicity from a cyclopropyl group can sometimes lead to higher PPB. This parameter must be determined experimentally for each new chemical entity.

Quantitative Data Summary

The table below summarizes representative pharmacokinetic parameters for compounds containing these moieties. It is crucial to note that direct comparisons are challenging, as the overall molecular structure dictates the final ADME profile.

ParameterCyclopropyl Example (Prasugrel Active Metabolite)Methyl Pyrrolidine Example (N-Methyl-2-pyrrolidone)Key Takeaway
Primary Metabolism CYP3A and CYP2B6 mediatedHydroxylationCyclopropyl groups often block metabolism, while N-methyl groups are sites of oxidation.[4][8]
In Vivo Half-life (t½) ~7.4 hours (human)~4 hours (human, inhalation)Strategic placement of a cyclopropyl group can significantly extend half-life compared to metabolically labile groups.[4][8][21]
Absorption Rapidly absorbed (as prodrug)Rapidly absorbed (all routes)Both moieties can be part of well-absorbed molecules.[4][7]
Major Metabolites Inactive metabolites5-hydroxy-N-methyl-2-pyrrolidoneThe nature of the metabolites is fundamentally different, reflecting the distinct metabolic pathways.[4][8]

Experimental Workflows for Pharmacokinetic Profiling

Accurate assessment of these pharmacokinetic parameters relies on a suite of validated in vitro and in vivo assays.[22][23] These tests are essential for making informed decisions during lead optimization and are required by regulatory agencies like the FDA.[22][24]

Core In Vitro ADME Assay Cascade

The initial screening of drug candidates typically follows a standardized workflow to assess their ADME properties efficiently.

Caption: A typical high-throughput in vitro ADME screening cascade.

Detailed Experimental Protocols

The trustworthiness of any pharmacokinetic comparison rests on the quality of the underlying experimental data. Below are detailed, step-by-step methodologies for the core in vitro assays.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of a compound by measuring its rate of disappearance in the presence of liver microsomes.[22][25]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (cofactor solution) and keep on ice.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound to the HLM solution (final concentration typically 1 µM) and pre-incubate for 5-10 minutes at 37°C.[25]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[26]

    • Immediately add the aliquot to a well containing the ice-cold quenching solution to stop the reaction.[25]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[27]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the line.

    • Determine the half-life (t½) using the equation: t½ = 0.693 / k .[26]

    • Calculate intrinsic clearance (CLint) using the appropriate scaling factors.[26]

Protocol 2: Caco-2 Permeability Assay

Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer, which models the human intestinal epithelium, to predict oral absorption.[15][28][29]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer with tight junctions.[29]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[28]

  • Transport Study (Bidirectional):

    • A-to-B (Apical to Basolateral): Add the test compound in transport buffer to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[17]

    • B-to-A (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.[17]

    • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[29]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from the receiver chambers (basolateral for A-to-B, apical for B-to-A).

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.[29]

    • Calculate the Efflux Ratio (ER) by dividing the B-to-A Papp by the A-to-B Papp. An ER > 2 suggests the compound is a substrate for active efflux transporters.[29]

Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a drug that is unbound (fu) in plasma, which is the pharmacologically active portion.[18][30]

Methodology:

  • Apparatus Setup:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of individual wells separated by a semipermeable membrane (MWCO 12-14 kDa).[18]

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at a specific concentration (e.g., 1 µM).[20]

    • Add the plasma containing the drug to one chamber of the RED device.

    • Add protein-free buffer (PBS) to the other chamber.[19]

  • Incubation:

    • Seal the unit and incubate at 37°C on a rotating platform for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[19][31]

  • Sampling and Analysis:

    • After incubation, take aliquots from both the plasma chamber and the buffer chamber.

    • Combine the samples with a matching volume of the opposite matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis.

    • Analyze the concentration of the drug in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[19]

Protocol 4: CYP450 Inhibition Assay (IC50 Determination)

Objective: To measure the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP enzyme's activity, assessing the potential for drug-drug interactions.[32][33][34]

Methodology:

  • Reagent Preparation:

    • Use human liver microsomes (HLM) as the enzyme source.

    • Select a specific probe substrate for the CYP isoform being tested (e.g., Phenacetin for CYP1A2).[34]

    • Prepare a range of concentrations of the test compound (inhibitor) via serial dilution.

  • Incubation:

    • In a 96-well plate, combine HLM, the probe substrate, and each concentration of the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a NADPH regenerating system.[32]

  • Reaction Termination and Analysis:

    • After a short incubation (e.g., 10-15 minutes), stop the reaction with a quenching solution (e.g., cold acetonitrile).[32]

    • Centrifuge to pellet protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[33]

  • Data Analysis:

    • Plot the rate of metabolite formation against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the enzyme's activity.[34]

Conclusion and Strategic Outlook

The choice between incorporating a cyclopropyl group or a methyl pyrrolidine moiety into a drug candidate is a nuanced decision with significant pharmacokinetic consequences.

  • The cyclopropyl group is a powerful tool for enhancing metabolic stability and increasing a drug's half-life, particularly when used to block a known metabolic hotspot.[1][3] However, researchers must exercise caution with cyclopropylamines, which carry a risk of mechanism-based CYP inactivation.[9][13]

  • The methyl pyrrolidine moiety is a versatile and common scaffold that can confer excellent potency and permeability.[6] Its metabolism is often more straightforward, proceeding via predictable oxidative pathways, but this can lead to more rapid clearance.[8]

Ultimately, the optimal choice depends on the specific goals of the drug discovery program and the overall properties of the lead molecule. A thorough understanding of the mechanistic principles described in this guide, combined with rigorous execution of the outlined experimental protocols, will empower drug development professionals to make strategic, data-driven decisions, thereby increasing the probability of advancing safe and effective medicines.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • Caco2 assay protocol. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • QPS Custom-Built Research. Plasma Protein Binding. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Reaction Biology. In Vivo PK/PD Study Services. [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of biochemistry and biophysics, 436(2), 265–275. [Link]

  • Yasgar, A., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASSAY and Drug Development Technologies, 14(7), 435-446. [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Poet, T. S., et al. (2010). Quantitative risk analysis for N-methyl pyrrolidone using physiologically based pharmacokinetic and benchmark dose modeling. Toxicological sciences, 113(2), 449-462. [Link]

  • Zhang, X., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Zhang, X., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]

  • U.S. Environmental Protection Agency. N-METHYL-2-PYRROLIDONE (NMP). [Link]

  • Toth, M., & El-Kattan, A. F. (2023). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert opinion on drug metabolism & toxicology, 19(11), 743–756. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

  • Macdonald, T. L., et al. (1982). Cyclopropylamines as suicide substrates for cytochromes P-450. Journal of Medicinal Chemistry, 25(9), 1059-1066. [Link]

  • Akhlaq, M., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Pharmaceutical Sciences. [Link]

  • ResearchGate. (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Pejo, E., et al. (2012). The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol. Anesthesia and analgesia, 115(2), 295-305. [Link]

  • Aslam, M., et al. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Molecular Diversity. [Link]

  • MDPI. Methyl-Containing Pharmaceuticals. [Link]

  • DrugBank. N-methylpyrrolidone. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropylpyrrolidine-3-carbonitrile
Reactant of Route 2
4-Cyclopropylpyrrolidine-3-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。